2,4,6-Trimethylpyrimidine-5-carboxylic acid
描述
属性
IUPAC Name |
2,4,6-trimethylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDANIHGQXLGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30527351 | |
| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108397-75-7 | |
| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step process commencing with the formation of an ester intermediate, followed by its hydrolysis to yield the final carboxylic acid. This document outlines the detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Core Synthesis Pathway
The synthesis of this compound is most effectively carried out via a two-step reaction sequence. The first step involves a cyclocondensation reaction between ethyl 2-acetyl-3-oxobutanoate and acetamidine hydrochloride to produce ethyl 2,4,6-trimethylpyrimidine-5-carboxylate. The subsequent step is the hydrolysis of this ester to the desired this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
This procedure details the cyclocondensation reaction to form the pyrimidine ring.
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate
-
Acetamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, acetamidine hydrochloride is added, and the mixture is stirred to form a solution of acetamidine free base, with sodium chloride precipitating out.
-
The reaction mixture is cooled in an ice bath, and ethyl 2-acetyl-3-oxobutanoate is added dropwise with continuous stirring.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the cyclocondensation reaction.
-
Upon cooling, the precipitated sodium chloride is removed by filtration.
-
The ethanol is removed from the filtrate under reduced pressure.
-
The resulting residue is treated with water and extracted with diethyl ether.
-
The ethereal extract is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude ethyl 2,4,6-trimethylpyrimidine-5-carboxylate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
-
Sodium hydroxide or potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
-
pH meter or pH paper
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is dissolved in a mixture of ethanol and water in a round-bottom flask.
-
A solution of sodium hydroxide or potassium hydroxide in water is added to the flask.
-
The reaction mixture is heated under reflux with stirring for a specified period to effect the hydrolysis of the ester.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the hydrolysis, the reaction mixture is cooled in an ice bath.
-
The solution is then acidified to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
The precipitated this compound is collected by filtration.
-
The solid is washed with cold water to remove any inorganic salts.
-
The product is then dried under vacuum to yield the pure this compound.[1]
Quantitative Data
| Parameter | Step 1: Ester Synthesis | Step 2: Acid Synthesis |
| Reactant 1 | Ethyl 2-acetyl-3-oxobutanoate | Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate |
| Reactant 2 | Acetamidine hydrochloride | Sodium Hydroxide |
| Solvent | Ethanol | Ethanol/Water |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 70-80% | 85-95% |
| Purification Method | Vacuum Distillation | Recrystallization |
Mandatory Visualization
The following diagram illustrates the two-step synthesis workflow for this compound.
Caption: Synthesis workflow for this compound.
References
Characterization of 2,4,6-trimethylpyrimidine-5-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2,4,6-trimethylpyrimidine-5-carboxylic acid is limited. This guide provides a comprehensive overview of its known properties and presents a putative synthesis and characterization workflow based on established chemical principles for analogous compounds.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core, a known pharmacophore in numerous biologically active molecules. The presence of methyl and carboxylic acid functional groups suggests potential for diverse chemical modifications and biological interactions, making it a molecule of interest for medicinal chemistry and drug discovery. Pyrimidine derivatives are integral to a wide array of therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. This document serves as a technical resource for researchers interested in the synthesis, characterization, and potential applications of this specific pyrimidine derivative.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | CymitQuimica[1] |
| Molecular Weight | 166.18 g/mol | CymitQuimica[1] |
| Appearance | Solid | CymitQuimica[1] |
| Purity | 95.0% (as available from suppliers) | CymitQuimica[1] |
| InChI Key | DRDANIHGQXLGSQ-UHFFFAOYSA-N | CymitQuimica[1] |
| CAS Number | 108397-75-7 | - |
Synthesis and Purification
Proposed Synthetic Protocol
A potential synthesis could involve the reaction of ethyl 2,4-dimethyl-3-oxobutanoate with formamidine, followed by hydrolysis of the resulting ester.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step 1: Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 2,4-dimethyl-3-oxobutanoate (1 equivalent).
-
To this mixture, add formamidine hydrochloride (1 equivalent).
-
Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the crude product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude ester by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2,4,6-trimethylpyrimidine-5-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution (2 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Spectroscopic and Analytical Characterization
Comprehensive spectroscopic and analytical data for this compound are not available in the public domain. The following sections outline the standard analytical techniques that would be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include singlets for the three methyl groups at different chemical shifts due to their positions on the pyrimidine ring, and a broad singlet for the carboxylic acid proton. The exact chemical shifts would provide information about the electronic environment of the protons.
-
¹³C NMR: Expected signals would include resonances for the three distinct methyl carbons, the carbons of the pyrimidine ring, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl of the carboxylic acid, typically around 1700-1725 cm⁻¹.
-
C-H stretching and bending vibrations for the methyl groups.
-
C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the molecular weight of 166.18 g/mol .
Elemental Analysis
Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₈H₁₀N₂O₂.
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, the pyrimidine scaffold is a key component in a wide range of pharmaceuticals. The presence of a carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyrimidine derivatives as kinase inhibitors, a hypothetical signaling pathway where a derivative of this compound could act is presented below. This is a generalized representation of a mitogen-activated protein kinase (MAPK) pathway, a common target in cancer drug discovery.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
In this hypothetical scenario, a derivative of this compound acts as an inhibitor of MEK, a key kinase in the pathway, thereby blocking downstream signaling that leads to cell proliferation.
Experimental Workflows
The characterization of a novel compound like this compound follows a structured workflow to ensure its identity, purity, and properties are well-defined.
References
An In-depth Technical Guide on the Chemical Properties of 2,4,6-trimethylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-trimethylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂O₂. As a derivative of pyrimidine, a core structure in nucleic acids, this molecule and its analogues are of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization based on established methodologies for related compounds.
Core Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, its chemical and physical properties can be reliably predicted based on its structure and data from analogous compounds.
Physical and Chemical Data Summary
The following table summarizes the known and estimated physicochemical properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₀N₂O₂ | - |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 95.0% (typical) | [1] |
| Melting Point | Not available (predicted to be a high-melting solid) | - |
| Boiling Point | Not available (likely decomposes before boiling) | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Inferred from structure |
| pKa | Estimated to be around 3-4 for the carboxylic acid group. | Inferred from analogous compounds |
Spectroscopic Data (Predicted)
The following table outlines the expected spectroscopic characteristics for this compound, which are crucial for its identification and characterization.
| Technique | Expected Features |
| ¹H NMR | - Singlets for the three methyl groups (at positions 2, 4, and 6). The chemical shifts would likely be in the range of 2.3-2.7 ppm. - A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). |
| ¹³C NMR | - Resonances for the three methyl carbons. - Resonances for the pyrimidine ring carbons. - A resonance for the carboxylic acid carbonyl carbon, typically in the range of 165-175 ppm. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.[2][3][4] - A strong C=O stretching band for the carboxylic acid around 1700-1730 cm⁻¹.[2][3][4] - C-H stretching bands for the methyl groups around 2900-3000 cm⁻¹. - C=N and C=C stretching bands for the pyrimidine ring in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (166.18). - Fragmentation patterns may include the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments of the pyrimidine ring.[5][6] |
Experimental Protocols
Due to the lack of specific literature on the synthesis of this compound, a plausible multi-step synthetic route is proposed based on well-established reactions for pyrimidine synthesis, such as the Biginelli reaction, followed by hydrolysis.
Proposed Synthesis of this compound
The proposed synthesis involves two main stages:
-
Synthesis of a pyrimidine-5-carboxylic acid ester via a modified Biginelli-type reaction.
-
Hydrolysis of the ester to yield the final carboxylic acid.
Stage 1: Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
This stage can be approached using a one-pot three-component Biginelli reaction.[7][8][9]
Materials:
-
Ethyl acetoacetate
-
Acetaldehyde
-
Acetamidine hydrochloride
-
Ethanol (solvent)
-
Acid catalyst (e.g., HCl, p-toluenesulfonic acid)
Procedure:
-
To a round-bottom flask, add acetamidine hydrochloride (1.1 equivalents) and a catalytic amount of acid in ethanol.
-
Stir the mixture until the acetamidine hydrochloride is dissolved.
-
Add ethyl acetoacetate (1.0 equivalent) to the mixture.
-
Slowly add acetaldehyde (1.2 equivalents) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Stage 2: Hydrolysis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
The synthesized ester is then hydrolyzed to the carboxylic acid.[10][11]
Materials:
-
Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
Ethanol (co-solvent)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the ethyl 2,4,6-trimethylpyrimidine-5-carboxylate in a mixture of ethanol and aqueous NaOH solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with HCl until a precipitate forms (pH ~2-3).
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold water and dry under vacuum.
Logical Relationships and Workflows
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed two-stage synthesis of this compound.
Potential Biological Activity Pathway
Given the broad spectrum of activity of pyrimidine derivatives, this compound could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a pyrimidine derivative might act as an inhibitor of a protein kinase, a common target for such compounds in drug discovery.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The provided experimental protocols offer a starting point for researchers to synthesize and explore the properties of this compound. Further studies are warranted to fully elucidate its chemical behavior and biological activity, which may pave the way for novel therapeutic agents and functional materials.
References
- 1. 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. echemi.com [echemi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Diagnostic Fragment-Ion-Based for Rapid Identification of Chlorogenic Acids Derivatives in Inula cappa Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4,6-trimethylpyrimidine-5-carboxylic acid
CAS Number: 108397-75-7
This technical guide provides a comprehensive overview of 2,4,6-trimethylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of detailed public data on this specific molecule, this guide presents known information and offers a general context based on the broader class of pyrimidine derivatives.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 108397-75-7 | N/A |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically available at ≥95% | [1][2] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the scientific literature. However, general synthetic routes for polysubstituted pyrimidine-5-carboxylic acids often involve multicomponent reactions. One common approach is a variation of the Biginelli reaction or similar cyclocondensation reactions.
A plausible, though not experimentally verified for this specific compound, synthetic pathway could involve the condensation of a β-dicarbonyl compound (or a functional equivalent), an amidine, and an aldehyde. For this compound, this could hypothetically involve the reaction of a suitably substituted acetoacetate derivative with acetamidine.
Generalized Experimental Workflow for Synthesis and Purification:
Caption: A generalized workflow for the synthesis, purification, and analysis of a polysubstituted pyrimidine carboxylic acid.
Biological Activity and Potential Applications
There is a significant lack of specific data in peer-reviewed literature regarding the biological activity of this compound. However, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer: Many pyrimidine analogs interfere with nucleic acid synthesis and have been developed as antimetabolite cancer therapies.
-
Antimicrobial: The pyrimidine nucleus is found in various antibacterial and antifungal agents.[3]
-
Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory properties.
-
Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly for HIV and hepatitis.[3]
Given the presence of the pyrimidine core, this compound could be a candidate for screening in these and other therapeutic areas. The carboxylic acid moiety provides a handle for further chemical modification to explore structure-activity relationships (SAR) and to develop prodrugs or targeted delivery systems.
Hypothetical Drug Discovery and Development Workflow:
Caption: A generalized workflow for a drug discovery and development program.
Experimental Protocols
Due to the absence of published studies detailing the biological evaluation of this compound, specific experimental protocols cannot be provided. However, a general approach to assessing the potential biological activity of a novel pyrimidine derivative would typically involve a series of in vitro and in vivo assays.
General Protocol for In Vitro Cytotoxicity Screening (Example: MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the different concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
Conclusion
This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on its synthesis, properties, and biological activity are currently limited, its structural features—namely the pyrimidine core and the carboxylic acid functional group—suggest that it could serve as a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate the chemical and biological profile of this compound.
References
The Discovery and Development of Pyrimidine Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] The introduction of a carboxylic acid functionality to this privileged heterocycle gives rise to pyrimidine carboxylic acid derivatives, a class of compounds that has garnered significant attention for its diverse pharmacological activities. These derivatives have demonstrated potential as anticancer, antimicrobial, and antiviral agents, often exhibiting their therapeutic effects through the modulation of key signaling pathways.[3][4][5] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of pyrimidine carboxylic acid derivatives, with a focus on their core therapeutic applications.
Historical Perspective: The Evolution of Pyrimidine Analogs in Chemotherapy
The journey of pyrimidine analogs in medicine is rooted in the early understanding of cancer cell metabolism. A pivotal observation was that certain tumors incorporate uracil more readily than normal tissues, which spurred the development of fluorinated pyrimidines like 5-fluorouracil (5-FU).[1] This pioneering work laid the foundation for the exploration of other pyrimidine derivatives as antimetabolites that interfere with nucleic acid synthesis.[6][7] The subsequent exploration of pyrimidine carboxylic acid derivatives represents a logical progression, seeking to enhance potency, selectivity, and pharmacokinetic properties by introducing a versatile functional group capable of forming crucial interactions with biological targets.[4]
Synthetic Methodologies
The synthesis of pyrimidine carboxylic acid derivatives can be achieved through various strategies, with multicomponent reactions being particularly prominent due to their efficiency and ability to generate molecular diversity.
Biginelli Reaction
The Biginelli reaction, a classic multicomponent reaction, provides a straightforward route to dihydropyrimidinones, which can be further functionalized to yield pyrimidine carboxylic acids.[8][9] This acid-catalyzed, three-component condensation involves an aldehyde, a β-ketoester, and urea or thiourea.[8][10] The reaction proceeds through a series of bimolecular reactions, including condensation and cyclization, to form the dihydropyrimidine core.[8]
A notable variation is the four-component Biginelli's reaction, which allows for the synthesis of more complex, functionalized pyrimidines, such as methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates.[11]
Other Multi-component Reactions
Modern organic synthesis has seen the development of various other multi-component reactions for the construction of the pyrimidine ring. These methods offer advantages in terms of sustainability and efficiency. For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported.[12] This process involves condensation and dehydrogenation steps and tolerates a wide range of functional groups.[12] Another green chemistry approach involves the microwave-mediated synthesis of pyrimidines and pyrimidinones in water, offering a rapid and environmentally friendly alternative.[13]
Synthesis of Substituted Pyrimidine Carboxylic Acids
Specific substitution patterns on the pyrimidine ring are often crucial for biological activity.
-
2-Substituted Pyrimidine-5-Carboxylic Esters: A common method for the synthesis of these derivatives involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[14]
-
4-Substituted Pyrimidine Carboxylic Acids: The synthesis of 4-pyrimidinecarboxylic acid can be achieved from 4,4-dimethoxybutan-2-one and formamide in the presence of ammonium chloride, followed by oxidation.[15]
-
6-Substituted Pyrimidine Carboxylic Acids: Libraries of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides have been prepared through a multi-step sequence starting from itaconic acid, leading to the formation of a 6-substituted pyrimidine-5-carboxylic acid intermediate.[16] Another approach involves the alkaline hydrolysis of precursor esters to yield the corresponding carboxylic acids.[2]
Experimental Protocols
General Procedure for the Synthesis of 4-(Substituted)-6-oxo-1,6-dihydropyrimidine-5-carbonitriles
This protocol is adapted from a microwave-assisted, multi-component synthesis.[13]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ethyl cyanoacetate or malononitrile (1.0 eq)
-
Benzamidine hydrochloride (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave vial, combine the aromatic aldehyde, the active methylene compound (ethyl cyanoacetate or malononitrile), benzamidine hydrochloride, and potassium carbonate.
-
Add 10 mL of water to the mixture.
-
Place the vial in a microwave reactor and irradiate at 300 W and 100°C for 20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.
Synthesis of 6-Oxo-3H-pyrimidine-4-carboxylic Acid
This protocol is based on general cyclization reactions.[17]
Materials:
-
Amidine source (e.g., formamidine acetate)
-
β-keto ester with a carboxylic acid or ester functionality (e.g., diethyl 2-formyl-3-oxosuccinate)
-
Suitable solvent (e.g., ethanol)
-
Base (e.g., sodium ethoxide)
Procedure:
-
Dissolve the amidine and the β-keto ester in the solvent.
-
Add the base to the reaction mixture.
-
Heat the mixture under reflux for a specified period, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and acidify to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with a suitable solvent, and dry.
-
Purify the product by recrystallization or column chromatography.
Biological Activities and Therapeutic Potential
Pyrimidine carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
A significant area of research for these compounds is in oncology.[4] They have been shown to inhibit the proliferation of various cancer cell lines.[18][19][20] The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as protein kinases.[21][22]
Table 1: Anticancer Activity of Selected Pyrimidine Carboxylic Acid Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivative 2a | A549 (Lung) | 42 | [18][23] |
| Pyrido[2,3-d]pyrimidine derivative 2f | A549 (Lung) | 47.5 | [18][23] |
| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | [19] |
| Indazol-pyrimidine derivative 4i | MCF-7 (Breast) | 1.841 | [19] |
| Indazol-pyrimidine derivative 4a | MCF-7 (Breast) | 2.958 | [19] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [24] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [24] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | [24] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [24] |
Antimicrobial and Antiviral Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine carboxylic acid derivatives have shown promise in this area, exhibiting both antibacterial and antifungal properties.[25] Additionally, several derivatives have been identified with potent antiviral activity against a range of viruses.[5][26][27]
Table 2: Antimicrobial and Antiviral Activity of Selected Pyrimidine Carboxylic Acid Derivatives
| Compound Class | Pathogen/Virus | Activity (IC50/EC50) | Reference |
| Dihydropyrimidinone derivative | Staphylococcus aureus | Good antibacterial activity | [25] |
| Dihydropyrimidinone derivative | Pseudomonas aeruginosa | Moderate antibacterial activity | [25] |
| Dihydropyrimidinone derivative | Candida albicans | Moderate antifungal activity | [25] |
| Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 2d | Herpes simplex virus type 1 (HSV-1) | EC50 = 6.8 µM | [27] |
| Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 3f | Mayaro virus (MAY) | EC50 = 2.2 µM | [27] |
| Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 3a | Vesicular stomatitis virus (VSV) | EC50 = 4.8 µM | [27] |
| Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivative 3c | Vesicular stomatitis virus (VSV) | EC50 = 0.52 µM | [27] |
| DHODH Inhibitor (Cmp1) | Human Cytomegalovirus | Low µM to nM range | [28] |
| DHODH Inhibitor (Cmp1) | Adenoviruses | Low µM to nM range | [28] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrimidine carboxylic acid derivatives are often attributed to their interaction with specific signaling pathways that are dysregulated in disease.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[29] Pyrimidine-based inhibitors have been designed to target components of this pathway, such as the Smoothened (SMO) receptor, thereby inhibiting downstream signaling and tumor growth.[29][30]
Caption: Inhibition of the Hedgehog signaling pathway by a pyrimidine carboxylic acid derivative.
Pyrimidine Biosynthesis Pathway
As analogs of natural pyrimidines, these derivatives can interfere with the de novo synthesis of pyrimidine nucleotides. This is a key pathway for cell proliferation, and its inhibition can be an effective strategy for antiviral and anticancer therapy.[28] For example, some compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway.[28]
Caption: Inhibition of the pyrimidine de novo synthesis pathway.
Conclusion and Future Directions
Pyrimidine carboxylic acid derivatives represent a versatile and promising class of compounds in drug discovery. Their diverse biological activities, coupled with the efficiency of modern synthetic methods, make them an attractive scaffold for the development of new therapeutic agents. Future research in this area will likely focus on the design of derivatives with enhanced selectivity for specific biological targets, thereby minimizing off-target effects and improving therapeutic outcomes. The continued exploration of their mechanisms of action will further illuminate their potential in treating a wide range of diseases.
References
- 1. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. chemimpex.com [chemimpex.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. biomedres.us [biomedres.us]
- 12. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 13. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 14. Pyrimidine synthesis [organic-chemistry.org]
- 15. Page loading... [guidechem.com]
- 16. mdpi.com [mdpi.com]
- 17. nbinno.com [nbinno.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Frontier of Trimethylpyrimidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its inherent drug-like properties and versatile substitution patterns have made it a "privileged structure" in the quest for novel therapeutics. This technical guide delves into the diverse biological activities of substituted pyrimidine compounds, with a particular focus on trimethylpyrimidine derivatives where data is available. While the broader class of pyrimidine derivatives has been extensively studied, this guide will synthesize the current understanding of their anticancer, antimicrobial, and enzyme-inhibiting properties, providing a comprehensive resource for professionals in drug discovery and development. The information presented herein is intended to facilitate further research and application of these promising compounds.
Anticancer Activity
Pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily due to their structural similarity to endogenous nucleobases, allowing them to interfere with DNA and RNA synthesis and repair processes in rapidly proliferating cancer cells.[2][3]
A variety of substituted pyrimidines have been synthesized and evaluated against numerous cancer cell lines. For instance, novel indolyl-pyrimidine hybrids have shown potent antiproliferative activity against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines.[3] One such compound, 4g , exhibited IC50 values of 5.1 µM, 5.02 µM, and 6.6 µM against these cell lines, respectively, and was found to be a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.25 µM.[3] Similarly, certain thiazolo[4,5-d]pyrimidine derivatives have shown high average anticancer activity, with one compound demonstrating cytostatic activity against all 58 tested cell lines in the NCI-60 screen.[4]
The anticancer mechanism of many pyrimidine derivatives is linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as various kinases.[3]
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Cell Line(s) | Activity Metric | Value | Reference(s) |
| Indolyl-pyrimidine hybrid (4g) | MCF-7 (Breast Cancer) | IC50 | 5.1 µM | [3] |
| HepG2 (Liver Cancer) | IC50 | 5.02 µM | [3] | |
| HCT-116 (Colon Cancer) | IC50 | 6.6 µM | [3] | |
| Thiazolo[4,5-d]pyrimidine (3b) | NCI-60 Cell Line Panel | logGI50 | -5.66 | [4] |
| logTGI | -5.30 | [4] | ||
| logLC50 | -4.38 | [4] | ||
| Pyridine, Pyrane, and Pyrimidine Derivatives | 59 Human Tumor Cell Lines | log10 GI50 | up to -4.7 | [5] |
| Pyrimidine-5-Carbonitriles (5d) | A549 (Lung Cancer) | IC50 | 0.16 ± 0.01 µM | [6] |
| HCT116 (Colon Cancer) | IC50 | 0.18 ± 0.02 µM | [6] | |
| MCF-7 (Breast Cancer) | IC50 | 0.21 ± 0.01 µM | [6] | |
| PC-3 (Prostate Cancer) | IC50 | 0.23 ± 0.02 µM | [6] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and pyrimidine derivatives have emerged as a promising class of compounds.[7] Their mechanism of action often involves the inhibition of essential bacterial enzymes or interference with microbial nucleic acid synthesis.[7]
Studies have demonstrated the broad-spectrum antibacterial and antifungal activities of various pyrimidine derivatives. For example, certain pyrimidine scaffolds have shown high antimicrobial activity, comparable to the antibiotic cefotaxime sodium, with Minimum Inhibitory Concentration (MIC) values as low as 1–4 μmol/mL against both Gram-positive and Gram-negative bacteria.[8] Fused pyrimidine systems, such as benzimidazolo-pyrimidines, have also been identified as potent antimicrobial agents.[9]
Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Microorganism(s) | Activity Metric | Value | Reference(s) |
| Furochromone-condensed Pyrimidines | Klebsiella pneumoniae, Escherichia coli | MIC | 1–9 µmol/mL | [8] |
| Streptococcus pyogenes, Staphylococcus aureus | MIC | 1–9 µmol/mL | [8] | |
| Pyrimidine Derivatives | Staphylococcus aureus | MIC | 16.26 µg/mL | [10] |
| Bacillus subtilis, Escherichia coli | MIC | 17.34 µg/mL | [10] | |
| Aspergillus niger | MIC | 17.34 µg/mL | [10] | |
| 6-Chlorobenzimidazoles Pyrimidines | Gram-positive and Gram-negative bacteria | Zone of Inhibition | Not specified | [9] |
| Aspergillus niger, Candida albicans | Zone of Inhibition | Not specified | [9] |
Enzyme Inhibition
The structural versatility of the pyrimidine ring allows for its interaction with a wide range of enzymatic targets, making pyrimidine derivatives a rich source of enzyme inhibitors for various therapeutic areas.
Kinase Inhibition: Many pyrimidine derivatives function as kinase inhibitors, a class of drugs that block the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division.[11] For example, indolyl-pyrimidine hybrids have been identified as potent inhibitors of EGFR, a key target in cancer therapy.[3]
Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives have been shown to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[6][12] Compounds have been identified with COX-2 inhibitory activity comparable to the commercial drug Celecoxib.[6]
Other Enzymes: Pyrimidine derivatives have also been investigated as inhibitors of other enzymes, such as Dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes, and bacterial tRNA (guanine37-N1)-methyltransferase (TrmD), a target for novel antibiotics.[13][14]
Table 3: Enzyme Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Enzyme | Activity Metric | Value | Reference(s) |
| Indolyl-pyrimidine hybrid (4g) | EGFR | IC50 | 0.25 µM | [3] |
| Thienopyrimidine Derivatives | STAT3 | IC50 | 0.32–5.73 µM | [15] |
| Pyrimidine-5-Carbonitriles (5d) | COX-2 | IC50 | 0.17 ± 0.01 µM | [6] |
| Pyrazolo[3,4-d]pyrimidinones | DPP-IV | Not specified | Potent inhibition | [13] |
| Thienopyrimidinone Derivatives | TrmD | Not specified | Nanomolar potency | [14] |
Signaling Pathways and Mechanisms of Action
The biological effects of trimethylpyrimidine and other substituted pyrimidines are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
References
- 1. ijpbs.com [ijpbs.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Thienopyrimidinone Derivatives That Inhibit Bacterial tRNA (Guanine37-N1)-Methyltransferase (TrmD) by Restructuring the Active Site with a Tyrosine-Flipping Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Elusive Structure: A Technical Guide to 2,4,6-Trimethylpyrimidine-5-carboxylic Acid
For the attention of researchers, scientists, and professionals in drug development, this technical guide addresses the current state of knowledge regarding the crystal structure of 2,4,6-trimethylpyrimidine-5-carboxylic acid. Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), a definitive crystal structure for this specific compound has not been publicly reported. This guide, therefore, provides a comprehensive overview of its known properties, a plausible synthetic route, and, for comparative analysis, the detailed crystal structure of a closely related compound, offering valuable insights for researchers in the field.
Physicochemical Properties
While the crystal structure remains undetermined, key physicochemical properties of this compound have been reported. These are crucial for its handling, characterization, and potential application in further research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 95.0% (as commercially available) | [1] |
| InChI Key | DRDANIHGQXLGSQ-UHFFFAOYSA-N | [1] |
Synthetic Pathway: A Plausible Experimental Protocol
The synthesis of this compound can be approached through a multicomponent reaction, such as the Biginelli reaction or similar cyclocondensation methods, which are well-established for the preparation of pyrimidine derivatives.[2][3][4][5] The following protocol outlines a plausible synthetic route.
Experimental Protocol: Synthesis of this compound
This procedure is a proposed method based on established pyrimidine syntheses and may require optimization.
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate derivative)
-
Urea
-
Acetaldehyde
-
Acid or base catalyst (e.g., HCl, NaOH)
-
Ethanol (or other suitable solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-acetyl-3-oxobutanoate and urea in ethanol.
-
Aldehyde Addition: To the stirred solution, add acetaldehyde.
-
Catalysis: Introduce a catalytic amount of a suitable acid (e.g., concentrated HCl) or base to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Intermediate: Upon completion of the reaction, cool the mixture to room temperature. The dihydropyrimidine intermediate may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent may be removed under reduced pressure.
-
Aromatization: The isolated dihydropyrimidine can be aromatized to the corresponding pyrimidine. This can be achieved by oxidation using a suitable oxidizing agent (e.g., nitric acid, potassium permanganate).
-
Hydrolysis: The resulting ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a strong base (e.g., NaOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for this compound, based on a modified Biginelli-type reaction followed by oxidation and hydrolysis.
Caption: Proposed synthesis of this compound.
A Comparative Crystal Structure: Pyrimidine-2,5-dicarboxylic acid 1.5 hydrate
In the absence of a determined crystal structure for the title compound, the analysis of a closely related molecule can provide valuable structural insights. The crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate has been reported and its crystallographic data are presented below. This compound shares the core pyrimidine carboxylic acid moiety, offering a reference for bond lengths, angles, and potential intermolecular interactions.
| Parameter | Value |
| Empirical Formula | C₁₂H₁₄N₄O₁₁ |
| Formula Weight | 390.27 |
| Crystal System | Orthorhombic |
| Space Group | C222₁ |
| a (Å) | 4.7425(3) |
| b (Å) | 12.5852(9) |
| c (Å) | 26.5080(18) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1582.14(19) |
| Z | 4 |
| Temperature (K) | 296(2) |
| R-factor (%) | 3.77 |
Data sourced from a study on the crystal structure of pyrimidine-2,5-dicarboxylic acid 1.5 hydrate.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be elucidated, this guide provides a foundational understanding of its properties and a viable pathway for its synthesis. The lack of a published crystal structure presents an opportunity for further research. The successful synthesis and crystallization of this compound would allow for its detailed structural characterization by single-crystal X-ray diffraction. Such a study would provide invaluable data for computational modeling, understanding its intermolecular interactions, and potentially unlocking its applications in medicinal chemistry and materials science. Researchers are encouraged to pursue the synthesis and crystallization of this compound to fill this gap in the scientific literature.
References
- 1. 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,4,6-trimethylpyrimidine-5-carboxylic acid: A Technical Guide
Introduction
2,4,6-trimethylpyrimidine-5-carboxylic acid is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on the analysis of its constituent functional groups. While experimental spectra for this specific molecule are not widely available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines the theoretical spectroscopic characteristics and provides generalized experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The spectroscopic properties of this compound are determined by its key structural features: the pyrimidine ring, three methyl groups, and a carboxylic acid group. The following tables summarize the expected chemical shifts and absorption frequencies.
¹H NMR Spectroscopy
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | The chemical shift can be highly dependent on the solvent and concentration. The proton is acidic and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD, causing the peak to diminish or disappear.[1][2] |
| Methyl Protons (C2-CH₃) | 2.3 - 2.7 | Singlet | Expected to be in the typical range for methyl groups attached to an aromatic ring.[1][3] |
| Methyl Protons (C4-CH₃) | 2.3 - 2.7 | Singlet | Similar to the C2-methyl group, influenced by the pyrimidine ring. |
| Methyl Protons (C6-CH₃) | 2.3 - 2.7 | Singlet | Similar to the C2 and C4-methyl groups. |
¹³C NMR Spectroscopy
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C OOH) | 165 - 185 | The carbonyl carbon of the carboxylic acid is expected in this region.[4][5][6][7][8] |
| Pyrimidine Ring (C2, C4, C6) | 150 - 170 | These are quaternary carbons attached to nitrogen and methyl groups, expected to be downfield. The exact shifts will depend on the overall electron distribution in the ring. |
| Pyrimidine Ring (C5) | 110 - 130 | This is a quaternary carbon attached to the carboxylic acid group. |
| Methyl Carbons (-CH₃) | 20 - 30 | Typical range for methyl groups attached to an aromatic system.[7] |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity/Description |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, very broad |
| C-H Stretch (Methyl) | ~2900 | Medium to strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |
| C=N and C=C Stretch (Pyrimidine Ring) | 1450 - 1620 | Medium to strong, multiple bands |
| C-N Stretch | 1200 - 1350 | Medium |
| O-H Bend | 1300 - 1440 | Medium, broad |
| C-H Bend (Methyl) | ~1375 and ~1450 | Medium |
| N-H and C-H Out-of-plane Bending | 600 - 900 | Medium to weak |
Mass Spectrometry (MS)
| Ion Type | Expected m/z | Notes |
| Molecular Ion [M]⁺ | 180 | The exact mass will be slightly different. |
| [M-OH]⁺ | 163 | Loss of the hydroxyl radical from the carboxylic acid group.[9] |
| [M-COOH]⁺ | 135 | Loss of the entire carboxylic acid group.[9] |
| Further Fragmentations | - | The pyrimidine ring can undergo characteristic fragmentation patterns, including the loss of small molecules like HCN.[10][11][12] |
UV-Visible (UV-Vis) Spectroscopy
| Transition | Expected λmax (nm) | Solvent |
| π → π* | 250 - 280 | Ethanol or Methanol |
The position of the absorption maximum can be influenced by the solvent polarity and the pH of the solution.[13][14]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[15][16]
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of NaOD to aid dissolution) in a clean, dry vial.[16][17] The volume of the solvent should be around 0.6-0.7 mL.[16][18]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.[16]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[16][18]
-
-
Data Acquisition:
2. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation and Measurement:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry.[19]
-
Acquire a background spectrum of the clean, empty ATR crystal.[20]
-
Place a small amount of the solid this compound onto the center of the ATR crystal.[21]
-
Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[21]
-
Acquire the sample spectrum.
-
After the measurement, clean the ATR crystal thoroughly.[19][21]
-
3. Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 0.5-5 µM) in an ESI-compatible solvent system, such as a mixture of methanol and water or acetonitrile and water.[22][23]
-
To promote ionization, a small amount of a volatile acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium hydroxide for negative ion mode) is often added to the solvent.[22][24]
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[22][23]
-
Apply a high voltage to the ESI needle to generate an electrospray.[23][25]
-
Optimize the source parameters (e.g., capillary voltage, drying gas flow, and temperature) to obtain a stable and strong signal.
-
Acquire the mass spectrum over the desired m/z range.
-
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
For solution-phase measurements, dissolve a small, accurately weighed amount of the solid compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) to prepare a stock solution of known concentration.[26][27]
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
For solid-state measurements, a diffuse reflectance accessory may be required. The sample can be compacted into a wafer or measured as a powder.[28][29]
-
-
Data Acquisition:
-
For solution measurements, fill a clean cuvette with the solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[30]
-
Visualizations
The following diagrams illustrate a general workflow for the spectroscopic analysis of a novel compound and the logical relationship between different spectroscopic techniques for structure elucidation.
Caption: A general experimental workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.
Caption: Logical relationship between spectroscopic techniques and the structural information they provide for elucidation.
References
- 1. 1H NMR - Chemical Shift List [users.wfu.edu]
- 2. chemistryconnected.com [chemistryconnected.com]
- 3. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. article.sapub.org [article.sapub.org]
- 13. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 17. NMR Spectroscopy [www2.chemistry.msu.edu]
- 18. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 19. utsc.utoronto.ca [utsc.utoronto.ca]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. Rutgers_MS_Home [react.rutgers.edu]
- 23. phys.libretexts.org [phys.libretexts.org]
- 24. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 26. ossila.com [ossila.com]
- 27. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Solubility of 2,4,6-trimethylpyrimidine-5-carboxylic acid in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2,4,6-trimethylpyrimidine-5-carboxylic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for this specific compound in various organic solvents has been publicly reported. However, valuable qualitative information regarding its solubility has been inferred from documented synthesis and purification procedures. This guide summarizes the available information, provides relevant experimental protocols, and outlines a general methodology for solubility determination.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding the compound's general behavior and for designing further experimental studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Melting Point | 163–164 °C | [1] |
| Appearance | Solid | [1] |
Solubility Profile
Quantitative Data
No specific quantitative data (e.g., in g/L, mol/L) for the solubility of this compound in a range of organic solvents was found in the reviewed literature.
Qualitative Data
Qualitative solubility information can be derived from the purification methods described in the synthesis of the compound. A key finding from a patented synthesis process is the use of ethyl acetate for recrystallization.[1] This indicates that this compound is soluble in hot ethyl acetate and has lower solubility in the same solvent at cooler temperatures. This property is exploited during the purification process to obtain the crystalline solid.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and purification of this compound, from which solubility characteristics can be inferred. Additionally, a general protocol for determining solubility is provided.
Synthesis and Purification of this compound
The following protocol is adapted from a patented procedure and describes the hydrolysis of a methyl ester precursor to yield the target carboxylic acid, followed by its purification.[1]
Materials:
-
Methyl 2,4,6-trimethylpyrimidine-5-carboxylate
-
Methanol
-
Water
-
25% Sodium hydroxide solution
-
Concentrated hydrochloric acid
Procedure:
-
A mixture of methyl 2,4,6-trimethylpyrimidine-5-carboxylate (27 g), methanol (27 ml), and water (27 ml) is prepared in a suitable reaction vessel.
-
A 25% sodium hydroxide solution (25 ml) is added to the mixture.
-
The reaction mixture is heated to 50°C for 90 minutes to facilitate the hydrolysis of the ester.
-
After the reaction is complete, the mixture is cooled to a temperature between -5 and 0°C.
-
Concentrated hydrochloric acid is slowly added to the cooled mixture until a pH of 1.5 is reached, causing the carboxylic acid to precipitate.
-
The mixture is agitated for at least one hour at 0°C to ensure complete precipitation.
-
The solid product is recovered by filtration.
-
The collected solid is washed with ice-cold water (2 x 43 ml).
-
The product is dried under vacuum at 40–45°C.
-
Purification by Recrystallization: The crude this compound is then recrystallized from ethyl acetate to yield the purified product.[1]
General Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for the experimental determination of solubility, a process that could be applied to this compound to generate the currently unavailable quantitative data.
Caption: General workflow for determining the solubility of a compound.
This guide provides a comprehensive overview of the currently available information on the solubility of this compound in organic solvents. While quantitative data is lacking, the provided qualitative insights and experimental protocols offer a solid foundation for researchers and professionals in the field. The outlined general solubility determination workflow can be employed to generate the specific quantitative data required for various research and development applications.
References
The Influence of Substitution on the Thermal Stability of Pyrimidine Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring, a fundamental scaffold in numerous pharmaceuticals and bioactive molecules, often incorporates a carboxylic acid moiety to modulate physicochemical properties and biological activity. The thermal stability of these substituted pyrimidine carboxylic acids is a critical parameter, influencing everything from synthesis and purification to storage and formulation of the final drug product. This technical guide provides an in-depth analysis of the factors governing the thermal stability of this important class of compounds. It summarizes key quantitative data from thermal analyses, details the experimental protocols used for their characterization, and illustrates the primary decomposition pathways.
Introduction
Pyrimidine carboxylic acids are a cornerstone in medicinal chemistry. The inherent aromaticity and nitrogen content of the pyrimidine ring, combined with the versatile chemistry of the carboxylic acid group, allow for the fine-tuning of properties such as solubility, lipophilicity, and target binding. However, the introduction of various substituents to the pyrimidine core can significantly impact its thermal stability. Understanding these structure-stability relationships is paramount for anticipating degradation pathways, establishing safe handling and processing temperatures, and ensuring the long-term viability of drug candidates.
The primary mode of thermal decomposition for many heteroaromatic carboxylic acids is decarboxylation, the loss of carbon dioxide. The temperature at which this process occurs is highly dependent on the electronic and steric nature of the substituents on the pyrimidine ring, as well as the position of the carboxylic acid group itself. This guide will explore these relationships through a compilation of experimental data.
Data Presentation: Thermal Analysis of Substituted Pyrimidines
The thermal behavior of substituted pyrimidine derivatives is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss percentages. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, phase transitions, and the enthalpies of these processes.
The following tables summarize the available quantitative data from TGA and DSC studies on various substituted pyrimidine derivatives. It is important to note that direct, comparative thermal analysis data for a wide range of substituted pyrimidine carboxylic acids is not extensively consolidated in publicly available literature. The presented data is from studies on various pyrimidine derivatives, which can provide valuable insights into the influence of substituents on the thermal stability of the pyrimidine core.
Table 1: Thermogravimetric Analysis (TGA) Data for Selected Pyrimidine Derivatives
| Compound/Series | Substituents | Decomposition Temperature Range (°C) | Percentage Weight Loss (%) | Residual Weight (%) | Reference |
| SSN-1 | 4-OH, 3-OCH3-C6H4 | 240-450 | 70.0 | 30.0 | [1] |
| SDO-1 | 4-Cl | 225-450 | 73.0 | 27.0 | [1] |
| SDO-2 | 4-CH3 | 230-450 | 75.0 | 25.0 | [1] |
| SDO-3 | 4-F | 230-450 | 75.0 | 25.0 | [1] |
| SDO-4 | 3-CF3 | 220-450 | 70.0 | 30.0 | [1] |
| SDN-1 | 4-Cl | 230-450 | 60.0 | 40.0 | [1] |
| SDN-2 | 4-CH3 | 240-450 | 65.0 | 35.0 | [1] |
| SDN-3 | 4-F | 230-450 | 65.0 | 35.0 | [1] |
| SDN-4 | 3-CF3 | 250-450 | 62.0 | 38.0 | [1] |
| Compound 2a | Phenyl, Dichlorophenyl, Barbituric acid moiety | Stage 1: 30-150, Stage 2: 150-550 | Stage 1: 4.0, Stage 2: 64.0 | 32.0 | [2][3] |
| Compound 2b | Phenyl, Nitrophenyl, Barbituric acid moiety | 210-500 | 68.0 | 32.0 | [2][3] |
Note: The compounds in Table 1 are complex pyrimidine derivatives, not simple substituted carboxylic acids. However, the data illustrates the impact of different substituent groups on the decomposition profiles.
Table 2: Differential Scanning Calorimetry (DSC) Data for Selected Pyrimidine Derivatives
| Compound/Series | Substituents | Melting Point (°C) | Heat of Fusion (J/g) | Reference |
| SSN-1 | 4-OH, 3-OCH3-C6H4 | 200.0 | 11.0 | [1] |
| SDO-1 | 4-Cl | 211.0 | 38.0 | [1] |
| SDO-2 | 4-CH3 | 209.0 | 30.0 | [1] |
| SDO-3 | 4-F | 212.0 | 35.0 | [1] |
| SDO-4 | 3-CF3 | 170.0 | 18.0 | [1] |
| SDN-1 | 4-Cl | 225.0 | 25.0 | [1] |
| SDN-2 | 4-CH3 | 217.0 | 20.0 | [1] |
| SDN-3 | 4-F | 219.0 | 22.0 | [1] |
| SDN-4 | 3-CF3 | 198.0 | 15.0 | [1] |
Factors Influencing Thermal Stability
The thermal stability of substituted pyrimidine carboxylic acids is a multifactorial property. The key determinants include:
-
Position of the Carboxylic Acid Group: The proximity of the carboxylic acid to the ring nitrogens is a critical factor. For instance, in the analogous pyridine carboxylic acids, picolinic acid (2-carboxylic acid) is the least stable due to the ease of forming a zwitterionic intermediate that facilitates decarboxylation[4]. A similar trend is expected for pyrimidine carboxylic acids, with 2- and 4-pyrimidinecarboxylic acids likely being less stable than the 5-isomer.
-
Nature of Substituents:
-
Electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups can destabilize the pyrimidine ring and potentially lower the decomposition temperature. However, they can also influence the mechanism of decomposition.
-
Electron-donating groups (EDGs) like amino (-NH2) or hydroxyl (-OH) groups can increase the electron density of the ring. Their effect on thermal stability can be more complex, as they can participate in intermolecular hydrogen bonding, which may increase the energy required for decomposition.
-
-
Intermolecular Interactions: Hydrogen bonding, particularly in the solid state, plays a significant role in the thermal stability of these compounds. Strong intermolecular hydrogen bonds between the carboxylic acid groups and ring nitrogens or other substituents can increase the melting point and the onset temperature of decomposition.
-
Steric Effects: Bulky substituents near the carboxylic acid group can cause steric hindrance, potentially affecting the planarity of the molecule and influencing the ease of decarboxylation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the thermal stability of substituted pyrimidine carboxylic acids.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely ground pyrimidine carboxylic acid derivative into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Identify the temperature ranges for distinct decomposition steps and the percentage of mass lost in each step.
-
The derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum rate of mass loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and identify any phase transitions of the compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the finely ground pyrimidine carboxylic acid derivative into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.
-
Experimental Conditions:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Heat the sample from ambient temperature through its melting point at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
The melting point is determined as the onset temperature or the peak temperature of the endothermic melting transition.
-
The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Visualization of Workflows and Pathways
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for assessing the thermal stability of a synthesized substituted pyrimidine carboxylic acid.
Caption: Workflow for Thermal Stability Assessment.
Proposed Thermal Decomposition Pathway
The primary thermal decomposition pathway for many pyrimidine carboxylic acids is decarboxylation. The ease of this process is influenced by the position of the carboxyl group. For a 2-pyrimidinecarboxylic acid, a Hammick-type mechanism involving a zwitterionic intermediate is plausible.
Caption: Decarboxylation of Pyrimidine-2-Carboxylic Acid.
Conclusion
The thermal stability of substituted pyrimidine carboxylic acids is a crucial characteristic for their development as therapeutic agents. This guide has summarized the key factors influencing their stability, presented available quantitative data, and detailed the standard experimental protocols for their evaluation. While a comprehensive, comparative dataset remains an area for further research, the principles outlined here provide a solid foundation for scientists and researchers in the field. The interplay between the electronic and steric effects of substituents, the position of the carboxylic acid group, and intermolecular forces dictates the thermal behavior of these molecules. A thorough understanding of these relationships through techniques like TGA and DSC is essential for the successful advancement of pyrimidine-based drug candidates from the laboratory to the clinic.
References
Methodological & Application
Application Notes and Protocols for 2,4,6-Trimethylpyrimidine-5-carboxylic Acid and Its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
While specific medicinal chemistry applications and detailed biological data for 2,4,6-trimethylpyrimidine-5-carboxylic acid are not extensively documented in publicly available literature, the broader classes of 2,4,6-trisubstituted pyrimidines and pyrimidine-5-carboxylic acid derivatives have been the subject of significant investigation for their therapeutic potential. This document provides an overview of the applications of these closely related analogs, including representative experimental protocols and biological activity data, to guide research and development efforts involving the title compound.
Overview of Medicinal Chemistry Applications
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents.[1] Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including:
-
Anticancer Activity: Many pyrimidine derivatives have been synthesized and evaluated as potential anticancer agents.[1][2] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.[2]
-
Antimicrobial Activity: The pyrimidine nucleus is a key component of various antibacterial and antifungal agents.[3][4][5][6][7] These compounds can act through various mechanisms, including the inhibition of essential bacterial enzymes.[6]
-
Anti-inflammatory and Analgesic Activity: Certain substituted pyrimidines have demonstrated significant anti-inflammatory and analgesic properties in preclinical studies.
Quantitative Data for Analogs of this compound
The following tables summarize the biological activity of various 2,4,6-trisubstituted pyrimidine and pyrimidine-5-carboxylic acid derivatives. It is important to note that these data are for analogous compounds and not for this compound itself.
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 10b | Pyrimidine-5-carbonitrile derivative | HepG2 | 3.56 | [8] |
| A549 | 5.85 | [8] | ||
| MCF-7 | 7.68 | [8] | ||
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [9] |
| A375 (Melanoma) | 25.4 | [9] | ||
| 3e | 2,4-dianilinopyrimidine derivative | HeLa | 0.189 - 0.572 | [10] |
| MIA PaCa-2 | [10] | |||
| U937 | [10] | |||
| SW620 | [10] | |||
| HT-29 | [10] | |||
| AGS | [10] | |||
| 9a | Pyrimidine–sulfonamide hybrid | HCT-116 | 9.64 | [11] |
| 9b | Pyrimidine–sulfonamide hybrid | HT-29 | 9.95 | [11] |
Table 2: Antimicrobial Activity of Selected 2,4,6-Trisubstituted Pyrimidines
| Compound ID | Structure | Bacterial Strain | Zone of Inhibition (mm) at 100 µg | Reference |
| 5a | 2-Amino-4-(4-aminophenyl)-6-(4-chlorophenyl)pyrimidine | Bacillus pumilis | 18 | [3] |
| Escherichia coli | 19 | [3] | ||
| 5d | 2-Amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine | Bacillus pumilis | 20 | [3] |
| Escherichia coli | 21 | [3] | ||
| 5k | 2-Amino-4-(4-aminophenyl)-6-(2-pyridinyl)pyrimidine | Bacillus pumilis | 19 | [3] |
| Escherichia coli | 20 | [3] | ||
| 5l | 2-Amino-4-(4-aminophenyl)-6-(4-pyridinyl)pyrimidine | Bacillus pumilis | 19 | [3] |
| Escherichia coli | 20 | [3] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of pyrimidine derivatives, which can be adapted for this compound.
This protocol describes a common method for synthesizing 2,4,6-trisubstituted pyrimidines.[3][4]
Experimental Workflow
Caption: General workflow for the synthesis of 2,4,6-trisubstituted pyrimidines.
Protocol:
-
Chalcone Synthesis: To a solution of a substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, an aqueous solution of potassium hydroxide is added dropwise with stirring at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from a suitable solvent.[3]
-
Pyrimidine Synthesis: A mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in absolute ethanol is treated with a base (e.g., potassium hydroxide) and refluxed for several hours.[3][7] The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is poured into ice-cold water. The precipitated solid is filtered, washed with water, dried, and purified by recrystallization or column chromatography to yield the 2,4,6-trisubstituted pyrimidine.[3][7]
The Biginelli reaction is a one-pot synthesis for dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines. This is a plausible route for the synthesis of the title compound's ester precursor.[12][13][14][15][16]
Experimental Workflow
Caption: Workflow for the Biginelli reaction and subsequent oxidation.
Protocol:
-
A mixture of an aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid).[12][15]
-
The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a cold solvent, and recrystallized to afford the dihydropyrimidinone.[15]
-
The resulting dihydropyrimidine can be oxidized to the corresponding aromatic pyrimidine using a suitable oxidizing agent.
This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[8]
-
The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.[8]
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Protocol:
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways
While a specific signaling pathway for this compound has not been identified, pyrimidine derivatives are known to target various pathways implicated in disease. For instance, in cancer, pyrimidine-based kinase inhibitors can target pathways such as the EGFR and VEGFR signaling cascades.[8][17]
Illustrative Kinase Inhibitor Signaling Pathway
Caption: General mechanism of pyrimidine-based kinase inhibitors.
Conclusion
The pyrimidine scaffold, particularly in its 2,4,6-trisubstituted and 5-carboxy-substituted forms, represents a promising area for the discovery of novel therapeutic agents. While direct biological data for this compound is sparse, the information available for its close analogs suggests that this compound and its derivatives warrant further investigation for potential anticancer, antimicrobial, and other medicinal applications. The provided protocols offer a starting point for the synthesis and evaluation of this and related compounds.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 6. ijpca.org [ijpca.org]
- 7. ijrpc.com [ijrpc.com]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. mdpi.com [mdpi.com]
- 16. biomedres.us [biomedres.us]
- 17. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,4,6-Trimethylpyrimidine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid and its derivatives. The methodologies described are based on established multi-component reactions and subsequent chemical transformations.
Introduction
Pyrimidine-5-carboxylic acid derivatives are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry. They are known to exhibit various biological activities, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory drugs. The this compound core represents a key scaffold for the development of novel therapeutic agents. This document outlines a reliable multi-step synthetic approach for this target molecule, commencing with a Biginelli-type condensation, followed by oxidation and hydrolysis.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a three-step process:
-
Step 1: Biginelli-type Reaction: A three-component reaction between acetylacetone, acetaldehyde, and urea to form ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate.
-
Step 2: Oxidation: Aromatization of the dihydropyrimidine ring to yield ethyl 2,4,6-trimethylpyrimidine-5-carboxylate.
-
Step 3: Hydrolysis: Saponification of the ethyl ester to afford the final product, this compound.
An experimental workflow for this synthetic route is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate (Biginelli-type Reaction)
This protocol describes the one-pot synthesis of the dihydropyrimidine intermediate.
Materials:
-
Acetylacetone
-
Acetaldehyde
-
Urea
-
Ethanol (absolute)
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1.0 eq), acetaldehyde (1.2 eq), and urea (1.5 eq) in absolute ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the crude product.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate (Oxidation)
This protocol outlines the aromatization of the dihydropyrimidine ring.
Materials:
-
Ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate
-
Nitric acid (65%) or Cerium(IV) ammonium nitrate (CAN)
-
Acetic acid
Procedure:
-
Dissolve the crude ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate from Protocol 1 in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of nitric acid or CAN in acetic acid dropwise to the reaction mixture with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound (Hydrolysis)
This protocol describes the final step of converting the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve the purified ethyl 2,4,6-trimethylpyrimidine-5-carboxylate from Protocol 2 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq) to the solution.
-
Heat the mixture to reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product, this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of pyrimidine-5-carboxylic acid derivatives based on the described protocols and literature for similar compounds.
| Step | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Notes |
| 1. Biginelli-type Condensation | 4 - 8 | 78 - 80 (Reflux) | 60 - 85 | Yield is dependent on the specific substrates and catalyst used. |
| 2. Oxidation | 2 - 6 | 0 - 25 | 70 - 90 | Careful control of temperature is crucial to avoid side reactions. |
| 3. Hydrolysis | 1 - 4 | 78 - 100 (Reflux) | 85 - 95 | The reaction usually proceeds to completion with high efficiency. |
Application in Drug Discovery: Modulation of Neuronal Calcium Signaling
Derivatives of pyrimidine have been identified as modulators of L-type voltage-gated calcium channels (VGCCs). These channels play a crucial role in neuronal signaling, and their dysregulation is implicated in various neurological disorders. The diagram below illustrates a simplified neuronal calcium signaling pathway that can be a target for such compounds.
Caption: Modulation of L-type VGCC calcium signaling by pyrimidine derivatives.
In this pathway, neuronal depolarization leads to the opening of L-type voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ activates calmodulin (CaM), which in turn modulates the activity of downstream effectors like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the phosphatase calcineurin. These signaling cascades converge on transcription factors such as the cAMP-response element-binding protein (CREB), which regulates the expression of genes involved in synaptic plasticity and neuronal survival. Pyrimidine derivatives that act as L-type VGCC blockers can inhibit this pathway, providing a therapeutic strategy for conditions associated with excessive neuronal calcium influx.
Application Notes and Protocols for 2,4,6-trimethylpyrimidine-5-carboxylic acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 2,4,6-trimethylpyrimidine-5-carboxylic acid as a ligand in coordination chemistry. It covers the synthesis of the ligand, the preparation of its metal complexes, and potential applications in materials science and medicinal chemistry. Particular attention is given to its role as a building block for metal-organic frameworks (MOFs) and as a scaffold for the design of kinase inhibitors.
Introduction
Pyrimidine-5-carboxylic acid derivatives are a versatile class of heterocyclic ligands in coordination chemistry. The presence of multiple nitrogen and oxygen donor atoms allows for a variety of coordination modes, leading to the formation of diverse supramolecular architectures, including discrete metal complexes and extended metal-organic frameworks (MOFs). The 2,4,6-trimethyl-substituted analogue, in particular, offers a sterically hindered and electron-rich aromatic system that can influence the resulting complex's stability, solubility, and catalytic or biological activity. This document outlines the synthetic procedures for this ligand and its coordination complexes and discusses their potential applications.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving a Biginelli or a related multicomponent reaction to form a dihydropyrimidine precursor, followed by an oxidation step to yield the aromatic pyrimidine, and finally, hydrolysis of the ester to the carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate
This protocol is based on the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or a urea derivative.
Materials:
-
Acetaldehyde (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Acetamidine hydrochloride (1 equivalent)
-
Ethanol
-
Catalytic amount of hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamidine hydrochloride (1 eq.) and ethyl acetoacetate (1 eq.) in ethanol.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Slowly add acetaldehyde (1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Experimental Protocol: Aromatization of Ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate
The dihydropyrimidine ring can be oxidized to the corresponding pyrimidine using a suitable oxidizing agent.
Materials:
-
Ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate
-
Ceric Ammonium Nitrate (CAN) or other suitable oxidant (e.g., MnO₂, DDQ)
-
Acetonitrile
Procedure:
-
Dissolve the dihydropyrimidine precursor in acetonitrile in a round-bottom flask.
-
Slowly add a solution of Ceric Ammonium Nitrate (2.2 equivalents) in acetonitrile to the reaction mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl 2,4,6-trimethylpyrimidine-5-carboxylate by column chromatography.
Experimental Protocol: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol/Water mixture
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water.
-
Add an excess of NaOH (2-3 equivalents) to the solution.
-
Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with dilute HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Coordination Chemistry and Applications
This compound can coordinate to metal ions through the carboxylate group and/or the nitrogen atoms of the pyrimidine ring. The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other ligands.
Synthesis of Metal Complexes
General Experimental Protocol for the Synthesis of a Metal Complex:
Materials:
-
This compound (ligand)
-
A metal salt (e.g., Cu(OAc)₂, Zn(NO₃)₂, etc.)
-
Solvent (e.g., DMF, DMSO, ethanol, water)
Procedure:
-
Dissolve the ligand in the chosen solvent, if necessary with gentle heating.
-
In a separate container, dissolve the metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for several hours.
-
The formation of a precipitate may indicate the formation of the complex.
-
If no precipitate forms, slow evaporation of the solvent, or diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture can be used to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization: The resulting complexes should be characterized by standard analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group (shift in the C=O stretching frequency).
-
Elemental Analysis: To determine the metal-to-ligand ratio.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvent molecules.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure.
Quantitative Data from a Related Complex
| Parameter | Value | Reference |
| Selected Bond Lengths (Å) | ||
| Sm–O | 2.357(3) - 2.659(3) | [1] |
| Sm–N | 2.545 - 2.659 | [1] |
| **Selected Bond Angles (°) ** | ||
| O–Sm–O | 62.09(9) - 157.96(9) | [1] |
| N–Sm–N | - | |
| O–Sm–N | - | |
| Thermal Stability | ||
| Decomposition of similar pyrimidine-4,6-dicarboxylate MOFs | Starts above 300 °C |
Note: The data presented is for a related complex and should be used for comparative purposes only.
Applications in Materials Science: Metal-Organic Frameworks (MOFs)
The multitopic nature of this compound makes it an excellent candidate for the construction of MOFs. The pyrimidine ring and the carboxylate group can bridge multiple metal centers, leading to the formation of porous, three-dimensional networks. These materials have potential applications in:
-
Gas storage and separation
-
Catalysis
-
Sensing
Logical Relationship for MOF Formation
Caption: Formation of a Metal-Organic Framework (MOF).
Applications in Drug Development: Kinase Inhibition
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in the core of many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrimidine-based molecules can act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2] Aberrant BTK signaling is a hallmark of various B-cell malignancies and autoimmune diseases. Pyrimidine-based inhibitors, such as ibrutinib, have been developed to target BTK. This compound and its derivatives represent a potential scaffold for the design of novel BTK inhibitors.
The following diagram illustrates the BTK signaling pathway and the point of inhibition by a pyrimidine-based inhibitor.
Caption: BTK signaling pathway and inhibition by a pyrimidine-based compound.
Conclusion
This compound is a valuable ligand for the development of novel coordination compounds. The synthetic protocols provided herein offer a pathway to access this molecule and its metal complexes. The diverse coordination possibilities of this ligand make it a promising building block for the design of functional materials such as MOFs. Furthermore, its pyrimidine core serves as a key pharmacophore for the development of targeted therapeutics, particularly kinase inhibitors. The information and protocols in this document are intended to serve as a foundation for further research and development in these exciting areas.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrimidine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine carboxylic acids and their derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery.[1] These scaffolds are integral to a multitude of biologically active molecules and have been successfully developed into therapeutic agents for a range of diseases, including cancer, autoimmune disorders, and infectious diseases.[1][2] A primary mechanism of action for many bioactive pyrimidine carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA, RNA, and glycoproteins.[4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on this pathway for their growth and survival, making DHODH an attractive therapeutic target.[4]
High-throughput screening (HTS) plays a crucial role in identifying novel and potent pyrimidine carboxylic acid-based inhibitors.[5] HTS enables the rapid evaluation of large chemical libraries for their effects on specific biological targets or cellular phenotypes.[6][7] This document provides detailed application notes and protocols for both biochemical and cell-based HTS assays relevant to the discovery and characterization of pyrimidine carboxylic acid derivatives, with a focus on DHODH inhibition.
Signaling Pathways and Experimental Workflows
Inhibition of DHODH by pyrimidine carboxylic acid derivatives disrupts the de novo pyrimidine biosynthesis pathway, leading to a depletion of the cellular pyrimidine pool. This has significant downstream consequences, including cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[8] The inhibition of this pathway has also been shown to modulate key signaling molecules such as c-Myc and p53.[9]
De Novo Pyrimidine Biosynthesis Pathway and Impact of Inhibition
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and highlights the point of inhibition by pyrimidine carboxylic acid derivatives targeting DHODH.
Caption: Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.
Experimental Workflow for HTS
A typical HTS workflow for identifying and characterizing pyrimidine carboxylic acid-based inhibitors involves primary screening of a compound library, followed by secondary assays to confirm hits and elucidate their mechanism of action.
Caption: General workflow for HTS of pyrimidine carboxylic acid inhibitors.
Data Presentation: Quantitative Analysis of DHODH Inhibitors
The following table summarizes representative quantitative data for known DHODH inhibitors, providing a reference for the expected potency of compounds identified through HTS.
| Inhibitor | Assay Type | Target/Cell Line | IC50/EC50 | Z' Factor | Reference |
| Brequinar | Biochemical | Human DHODH | ~20 nM | > 0.7 | [3] |
| Teriflunomide | Biochemical | Human DHODH | 24.5 nM | Not Reported | [3] |
| H-006 | Biochemical | Human DHODH | 3.8 nM | Not Reported | [2] |
| Brequinar | Cellular | MOLM-13 | 0.2 nM | Not Reported | [3] |
| Leflunomide | Biochemical | Human DHODH | >100 µM | Not Reported | [3] |
Note: The Z' factor is a statistical measure of the quality of an HTS assay, with a value > 0.5 generally considered indicative of a robust assay.
Experimental Protocols
Biochemical HTS Assay: DHODH Enzymatic Inhibition
This protocol describes a spectrophotometric assay to measure the in vitro inhibitory activity of compounds on human DHODH. The assay monitors the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[2][10]
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[10]
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)[10]
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHO in DMSO.
-
Prepare a stock solution of DCIP in the Assay Buffer.[3]
-
Prepare a stock solution of CoQ10 in DMSO.
-
Dilute recombinant human DHODH in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
Add test compounds at various concentrations to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., brequinar).[10]
-
Add a solution containing recombinant DHODH and CoQ10 in Assay Buffer to each well.
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[2][10]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.[10]
-
Cell-Based HTS Assay: Resazurin Viability/Toxicity Assay
This protocol describes a fluorescence-based assay to assess the effect of pyrimidine carboxylic acid derivatives on cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[7][11]
Materials:
-
Selected cancer cell line (e.g., HL-60, A549)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Resazurin solution (0.15 mg/mL in DPBS, filter-sterilized)[11]
-
Opaque-walled 96- or 384-well plates
-
Microplate fluorometer
Procedure:
-
Cell Seeding:
-
Seed cells in opaque-walled microplates at a predetermined optimal density in complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
For mechanism confirmation, a parallel set of wells can be co-treated with the inhibitor and a high concentration of uridine to assess rescue effects.[8]
-
Incubate for 48-72 hours.
-
-
Assay Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control after subtracting the background fluorescence from wells with medium only.
-
Determine the EC50 (concentration for 50% effect on viability) from the dose-response curve.
-
High-Content HTS Assay: Cell Painting
The Cell Painting assay is a powerful high-content screening method that uses multiplexed fluorescent dyes to stain different cellular compartments, allowing for the generation of a detailed morphological profile for each cell.[12] This can be used to identify compounds that induce specific phenotypic changes associated with the inhibition of the pyrimidine biosynthesis pathway.[6]
Materials:
-
U2OS or other suitable cell line
-
Cell culture medium and reagents
-
Test compounds
-
Fluorescent dyes for staining:
-
Hoechst 33342 (Nucleus)
-
Concanavalin A, Alexa Fluor 488 conjugate (Endoplasmic Reticulum)
-
SYTO 14 Green Fluorescent Nucleic Acid Stain (Nucleoli)
-
Phalloidin, Alexa Fluor 568 (Actin filaments)
-
Wheat Germ Agglutinin, Alexa Fluor 555 conjugate (Golgi apparatus and plasma membrane)
-
MitoTracker Red CMXRos (Mitochondria)
-
-
High-content imaging system
Procedure:
-
Cell Seeding and Compound Treatment:
-
Seed cells in imaging-compatible microplates.
-
After cell attachment, treat with test compounds for a defined period (e.g., 24-48 hours).
-
-
Staining:
-
Fix, permeabilize, and stain the cells with a cocktail of the fluorescent dyes according to a validated protocol.[12]
-
-
Imaging:
-
Acquire images of the stained cells using a high-content imaging system, capturing multiple channels for each field of view.
-
-
Image Analysis and Profiling:
-
Use image analysis software to segment individual cells and extract a large number of morphological features (e.g., size, shape, texture, intensity).[12]
-
The resulting feature vector for each cell constitutes its morphological profile.
-
-
Data Analysis:
References
- 1. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. labbox.es [labbox.es]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. carpenter-singh-lab.broadinstitute.org [carpenter-singh-lab.broadinstitute.org]
- 12. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2,4,6-trimethylpyrimidine-5-carboxylic acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2,4,6-trimethylpyrimidine-5-carboxylic acid into ester and amide derivatives for subsequent evaluation in biological assays. The methodologies outlined are standard procedures applicable to heteroaromatic carboxylic acids and are intended to serve as a foundational guide for researchers.
Introduction
This compound is a heterocyclic compound with potential for derivatization to explore a range of biological activities. Pyrimidine derivatives are known to exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. By modifying the carboxylic acid moiety into esters and amides, a library of compounds can be generated to investigate structure-activity relationships (SAR) and identify novel therapeutic leads.
Derivatization Strategies
The primary functional handle for derivatization on this compound is the carboxylic acid group. This can be readily converted into esters or amides through various established synthetic protocols.
General Workflow for Derivatization
Application Notes and Protocols for 2,4,6-trimethylpyrimidine-5-carboxylic acid as a Ligand in Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-trimethylpyrimidine-5-carboxylic acid is a substituted pyrimidine derivative with potential as a versatile ligand for the formation of metal complexes. While specific research on this particular ligand is limited, its structural similarity to other pyrimidine-5-carboxylic acids and related heterocyclic carboxylic acids suggests its utility in coordination chemistry and potential applications in medicinal chemistry and materials science. This document provides an overview of its anticipated coordination chemistry, proposed experimental protocols for synthesis and complexation, and potential applications based on analogous compounds.
Introduction
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in biologically crucial molecules such as DNA and RNA. The incorporation of a carboxylic acid moiety at the 5-position of the pyrimidine ring, along with methyl substitutions at the 2, 4, and 6 positions, creates a ligand with multiple coordination sites: the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group. This structure allows for the formation of stable chelate rings with a variety of metal ions, leading to the synthesis of metal-organic frameworks (MOFs) and discrete metal complexes with potential catalytic, biological, and material applications. Metal complexes of similar pyrimidine-based ligands have demonstrated significant antimicrobial and anticancer activities.
Chemical Properties of the Ligand
Basic chemical information for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 95.0% | [1] |
| InChI Key | DRDANIHGQXLGSQ-UHFFFAOYSA-N | [1] |
| CAS Number | 108397-75-7 | [1] |
Proposed Synthesis of this compound
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Protocol:
-
Reactant Preparation: A suitable amidine (e.g., acetamidine) and a β-dicarbonyl compound appropriately substituted to yield the desired trimethyl and carboxyl functionalities are chosen.
-
Condensation Reaction: The amidine and β-dicarbonyl compound are reacted in a suitable solvent, often in the presence of a base or acid catalyst. The reaction mixture is typically heated to facilitate cyclization.
-
Work-up and Purification: Upon completion of the reaction, the product is isolated through standard procedures such as extraction, precipitation, and filtration. Purification is achieved by recrystallization or column chromatography to yield the final this compound.
Formation of Metal Complexes
The coordination of this compound to metal ions is expected to primarily involve the carboxylate group and one of the ring nitrogen atoms, forming a stable chelate. The specific coordination mode can vary depending on the metal ion, reaction conditions, and the presence of other ligands.
General Protocol for Metal Complex Synthesis:
-
Ligand Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixed solvent system). A base (e.g., NaOH or triethylamine) may be added to deprotonate the carboxylic acid.
-
Metal Salt Addition: In a separate vessel, dissolve a salt of the desired metal (e.g., chlorides, nitrates, or acetates of Cu(II), Co(II), Ni(II), Zn(II), etc.) in a compatible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction may proceed at room temperature or require heating. The formation of a precipitate often indicates complex formation.
-
Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.
Workflow for Metal Complex Formation:
References
Application Note and Protocol for Kinetic Studies of 2,4,6-trimethylpyrimidine-5-carboxylic acid Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are fundamental scaffolds in a vast array of biologically active molecules and pharmaceuticals. Understanding the reaction kinetics of these compounds is crucial for process optimization, mechanistic elucidation, and the development of novel therapeutic agents. This document provides a detailed experimental setup and protocol for studying the kinetics of the esterification of 2,4,6-trimethylpyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various functionalized pyrimidines. The methodologies described herein are designed to provide reproducible and accurate kinetic data, essential for researchers in organic synthesis and medicinal chemistry.
Core Principles of Chemical Kinetics
The rate of a chemical reaction is influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. A kinetic study aims to determine the reaction's rate law, which mathematically describes the relationship between the reaction rate and the concentration of each reactant. For a given reaction, it is essential to employ an analytical method that can accurately monitor the change in concentration of a reactant or product over time without interfering with the reaction.[1]
Experimental Setup
The kinetic analysis of the esterification of this compound can be effectively monitored using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy or offline High-Performance Liquid Chromatography (HPLC).[2] This protocol will focus on an HPLC-based method due to its widespread availability and quantitative accuracy.[2]
A typical experimental setup consists of a thermostated reaction vessel to maintain a constant temperature, a magnetic stirrer for homogenous mixing, and an autosampler for precise and timed sample extraction. The extracted aliquots are quenched to stop the reaction before analysis by HPLC.
Materials and Reagents
-
This compound (≥95% purity)[3]
-
Methanol (anhydrous, HPLC grade)
-
Sulfuric acid (concentrated, ACS reagent grade)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (HPLC grade)
-
Water (deionized, HPLC grade)
-
Standard laboratory glassware
-
Thermostated reaction vessel with magnetic stirrer
-
HPLC system with a UV detector and a suitable C18 column
-
Autosampler or precision microsyringes
Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic study of esterification.
Detailed Experimental Protocol
1. Preparation of Stock Solutions:
-
Substrate Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 0.1 M).
-
Catalyst Solution: Prepare a stock solution of sulfuric acid in methanol (e.g., 1 M).
2. Reaction Setup:
-
Place a known volume of the this compound stock solution into the thermostated reaction vessel.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 50 °C) with constant stirring.
3. Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a specific volume of the sulfuric acid catalyst solution to the reaction vessel. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known volume of saturated sodium bicarbonate solution. This will neutralize the acid catalyst and stop the esterification.
4. Sample Preparation for HPLC Analysis:
-
To the quenched sample, add a known volume of an internal standard solution (e.g., a stable, non-reactive compound with a distinct retention time).
-
Extract the mixture with ethyl acetate.
-
Separate the organic layer and transfer it to an HPLC vial for analysis.
5. HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
The mobile phase can be a gradient of acetonitrile and water.
-
Monitor the elution of the reactant (this compound) and the product (methyl 2,4,6-trimethylpyrimidine-5-carboxylate) using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Record the peak areas of the reactant, product, and internal standard.
6. Data Analysis:
-
Generate a calibration curve for both the reactant and the product using solutions of known concentrations.
-
Use the peak areas from the HPLC chromatograms and the calibration curves to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time to obtain the reaction profile.
-
Determine the initial reaction rate from the slope of the initial linear portion of the concentration-time curve.
-
By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.
Data Presentation
The quantitative data obtained from the kinetic experiments should be summarized in a structured table for clear comparison.
| Time (min) | [Substrate] (M) | [Product] (M) |
| 0 | 0.100 | 0.000 |
| 5 | 0.085 | 0.015 |
| 10 | 0.072 | 0.028 |
| 20 | 0.052 | 0.048 |
| 30 | 0.038 | 0.062 |
| 60 | 0.014 | 0.086 |
| 90 | 0.005 | 0.095 |
| 120 | 0.002 | 0.098 |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in determining the reaction order from experimental data.
Caption: Logical workflow for determining the reaction rate law.
Conclusion
This application note provides a comprehensive protocol for studying the kinetics of the esterification of this compound. By following these detailed methodologies, researchers can obtain reliable kinetic data to understand the reaction mechanism and optimize reaction conditions. The principles and techniques outlined here are broadly applicable to the kinetic analysis of other reactions involving pyrimidine derivatives and are valuable for professionals in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-trimethylpyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4,6-trimethylpyrimidine-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a two-step process:
-
Pinner Synthesis of the Ester Precursor: The synthesis of ethyl 2,4,6-trimethylpyrimidine-5-carboxylate through the cyclocondensation of a β-dicarbonyl compound (ethyl acetoacetate), an amidine (acetamidine), and an orthoformate (ethyl orthoformate).[1][2]
-
Hydrolysis: Subsequent hydrolysis of the resulting ester to the desired carboxylic acid.[3][4][5]
Q2: What are the main challenges in this synthesis?
Researchers may encounter several challenges that can lead to low yields, including:
-
Incomplete reaction during the cyclocondensation step.
-
Formation of side products.
-
Difficulties in the hydrolysis of a potentially sterically hindered ester.
-
Challenges in purifying the final polar carboxylic acid product.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a suitable technique for monitoring the reaction progress. Use an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to track the consumption of starting materials and the formation of the product.
Q4: What are the safety precautions I should take?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).
-
Be cautious when working with reagents like sodium ethoxide, which is flammable and corrosive.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials (TLC analysis) | Incomplete reaction due to suboptimal conditions. | Optimize Reaction Temperature: The reaction may require heating. Experiment with a range of temperatures (e.g., 60-80 °C) to find the optimal condition. Extend Reaction Time: Monitor the reaction by TLC and extend the reaction time until the starting materials are consumed. Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Use dry solvents and glassware. |
| Inactive or insufficient catalyst/base. | Check Base Quality: If using sodium ethoxide, ensure it is fresh and has not been deactivated by moisture. Vary Base Concentration: The stoichiometry of the base can be critical. Titrate the base solution to confirm its concentration. | |
| Formation of multiple side products (TLC analysis) | Side reactions due to incorrect stoichiometry or reaction conditions. | Control Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one reactant may lead to side product formation. Optimize Order of Addition: The order in which the reactants are added can influence the outcome. Consider adding the amidine last. |
| Decomposition of reactants or products. | Moderate Reaction Temperature: Excessive heat can lead to the decomposition of reactants or the desired product. |
Issue 2: Incomplete Hydrolysis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of starting ester in the final product (NMR or LC-MS analysis) | Steric hindrance around the ester group slows down hydrolysis. | Increase Reaction Temperature: Refluxing for an extended period may be necessary. Use a Stronger Base: If using NaOH or KOH, consider increasing the concentration. Alternative Hydrolysis Conditions: Acid-catalyzed hydrolysis using a strong acid like HCl or H₂SO₄ can be attempted, though it may be slower.[4][5] |
| Insufficient amount of base or acid. | Use an Excess of Hydrolyzing Agent: Ensure a sufficient molar excess of the base or acid is used to drive the reaction to completion. | |
| Reversibility of the reaction (for acid hydrolysis). | Use a Large Excess of Water: To favor the forward reaction in acid-catalyzed hydrolysis, use a large volume of aqueous acid.[5] |
Issue 3: Difficulty in Purifying this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is difficult to crystallize. | Presence of impurities that inhibit crystallization. | Acid-Base Extraction: Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or NaOH) and wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.[6] Recrystallization from Different Solvents: Experiment with various solvents or solvent mixtures for recrystallization (e.g., ethanol/water, acetic acid/water).[6] |
| Product remains contaminated with starting ester. | Incomplete hydrolysis. | Refer to the troubleshooting guide for Issue 2 . |
| Product streaks on normal-phase silica gel chromatography. | The polar carboxylic acid group interacts strongly with the silica gel. | Reversed-Phase Chromatography: Consider using C18 reversed-phase chromatography for purification.[7] Use of Additives in Normal-Phase Chromatography: Adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent can improve the peak shape. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
This protocol is a generalized procedure based on the Pinner synthesis.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Reactant Addition: To the sodium ethoxide solution, add ethyl acetoacetate, followed by acetamidine hydrochloride. Finally, add ethyl orthoformate.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid). Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
This protocol describes a standard basic hydrolysis procedure.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 2,4,6-trimethylpyrimidine-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Reaction: Heat the mixture to reflux and monitor the disappearance of the starting material by TLC. This may take several hours due to potential steric hindrance.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with a concentrated acid (e.g., HCl) until the pH is acidic (pH ~2-3). The carboxylic acid should precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. teledyneisco.com [teledyneisco.com]
purification techniques for 2,4,6-trimethylpyrimidine-5-carboxylic acid
Welcome to the technical support center for the purification of 2,4,6-trimethylpyrimidine-5-carboxylic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high purity for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities typically originate from unreacted starting materials or side-products. These can include:
-
Unreacted Starting Materials: Such as the amidine and β-keto ester precursors used in the pyrimidine ring synthesis.[1][2]
-
Hydrolyzed Intermediates: If the synthesis starts from an ester, the corresponding unhydrolyzed ester is a very common impurity. This will appear as a less polar spot on a TLC plate compared to the carboxylic acid product.[3]
-
Side-Products: Byproducts from competing reaction pathways during the cyclization step.[3]
-
Degradation Products: The compound may undergo decarboxylation if exposed to excessive heat during synthesis or purification, leading to the formation of 2,4,6-trimethylpyrimidine.[3]
Q2: My purified product has a broad melting point. What does this indicate?
A2: A broad melting point is a strong indicator of impurities. The presence of residual solvents, unreacted starting materials, or synthetic byproducts disrupts the crystal lattice of the solid, causing it to melt over a range of temperatures rather than at a sharp point.[3] Further purification steps, such as recrystallization or column chromatography, are recommended.
Q3: I am having trouble finding a suitable single solvent for recrystallization. What should I do?
A3: If a single solvent is not effective, a two-solvent (or solvent-antisolvent) system is a standard alternative. The ideal pair consists of a "good" solvent that readily dissolves the compound when hot, and a "poor" (or "anti-solvent") in which the compound is insoluble but the impurities are soluble. The two solvents must be miscible.[4] A common strategy is to dissolve the crude product in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until turbidity (cloudiness) appears, then allow it to cool slowly.[4]
Q4: How can I remove baseline impurities that are very similar in polarity to my product?
A4: When impurities have similar polarity, standard column chromatography can be challenging. In these cases, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a more powerful technique.[4] Its higher resolution is suitable for separating challenging mixtures and is often used for final purification steps to achieve very high purity.[4]
Q5: My this compound is streaking on the TLC plate. How can I fix this?
A5: Streaking on a silica gel TLC plate is common for carboxylic acids due to their acidic nature, which can lead to ionization on the silica surface.[3] To resolve this, add a small amount of acetic or formic acid to the eluent (mobile phase). This suppresses the ionization of the carboxylic acid, resulting in a more defined spot.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference |
| Low Recovery After Recrystallization | 1. Too much solvent was used during dissolution.2. The compound is partially soluble in the cold solvent.3. The solution was cooled too quickly, trapping impurities. | 1. Use the absolute minimum amount of hot solvent required to dissolve the crude product.2. Ensure the chosen solvent provides poor solubility at low temperatures. Cool the flask in an ice bath to maximize precipitation.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. | [4] |
| Product Fails to Crystallize | 1. The solution is supersaturated or "oiling out".2. High concentration of impurities inhibiting crystal formation. | 1. Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure product if available.2. Perform an initial purification step like an acid-base extraction to remove major impurities before attempting recrystallization. | [5] |
| Colored Impurities in Final Product | 1. Contaminants from reagents or solvents.2. Formation of colored byproducts during synthesis. | 1. Treat a solution of the crude product with activated charcoal before hot filtration and recrystallization. (Note: This may reduce yield).2. Ensure all reagents are of high purity and solvents are properly distilled if necessary. | |
| Poor Separation in Column Chromatography | 1. Incorrect mobile phase polarity.2. Column was overloaded with crude material. | 1. Optimize the eluent system using TLC first. A good starting point for carboxylic acids is a hexane/ethyl acetate mixture with a small amount of acetic acid.2. Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). | [6] |
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This method is effective for removing impurities with different solubility profiles from the target compound.
-
Solvent Selection: Identify a miscible solvent pair. For example, Ethanol ("good" solvent) and Water ("poor" solvent) or Toluene ("good" solvent) and Hexane ("poor" solvent).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent required to fully dissolve the solid.[4]
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly turbid. If too much is added, add a small amount of hot "good" solvent to redissolve the precipitate.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Collection and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Protocol 2: Acid-Base Extraction
This technique purifies the acidic product by separating it from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract it with a basic aqueous solution (e.g., 1 M sodium hydroxide or sodium bicarbonate). The acidic product will move into the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., concentrated HCl) until the pH is well below the pKa of the carboxylic acid (target pH ~2). The pure this compound will precipitate out of the solution.[5]
-
Collection: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any residual salts and then dry it thoroughly under a vacuum.
Purification Method Comparison
The following table provides representative data to illustrate the typical outcomes of different purification techniques. Actual results may vary based on the initial purity of the crude material.
| Technique | Typical Purity Achieved | Expected Yield Range | Primary Application | Notes |
| Single-Solvent Recrystallization | 95 - 99% | 60 - 85% | Primary purification of solid materials. | Highly dependent on finding an appropriate solvent. |
| Two-Solvent Recrystallization | 96 - 99.5% | 50 - 80% | When a single solvent is not effective. | Yield can be lower due to solubility in the solvent mixture.[4] |
| Acid-Base Extraction | >95% | 70 - 95% | Removing neutral or basic impurities. | Excellent for a first-pass purification; may not remove acidic impurities. |
| Column Chromatography | >98% | 40 - 75% | Separating compounds of different polarities. | Can be time-consuming and uses significant amounts of solvent. |
| Preparative HPLC | >99.5% | 30 - 60% | Final high-purity polishing; separating difficult mixtures. | High cost and lower throughput, but offers the best resolution.[4] |
Visual Workflow and Troubleshooting Guides
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for purity issues encountered during experiments.
References
Navigating the Synthesis of Trimethylpyrimidines: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the synthesis of trimethylpyrimidines. This document offers practical, actionable solutions in a question-and-answer format to address specific experimental challenges, ensuring higher yields and product purity.
Introduction to Trimethylpyrimidine Synthesis
The synthesis of trimethylpyrimidines, key scaffolds in medicinal chemistry, is often achieved through the condensation of a β-diketone with an amidine or via multi-component reactions. While effective, these methods can be prone to side reactions that complicate purification and reduce yields. This guide will focus on two primary synthetic pathways: the direct condensation of β-diketones with amidines and the Balaban-Nenitzescu-Praill synthesis of 2,4,6-trimethylpyrimidine, which proceeds through a pyrylium salt intermediate.
Troubleshooting Guides & FAQs
Section 1: Synthesis via β-Diketone Condensation
This section addresses issues arising from the reaction of β-diketones like acetylacetone (pentane-2,4-dione) or 3-methyl-2,4-pentanedione with amidines such as acetamidine.
Q1: My reaction yield is low, and I have a complex mixture of products. What are the likely side reactions?
A1: Low yields and product mixtures in this synthesis are often due to several competing reactions. The primary culprits are typically:
-
Self-condensation of the β-diketone: β-Diketones can undergo self-aldol condensation, especially under basic conditions, leading to the formation of α,β-unsaturated ketone byproducts.[1]
-
Incomplete cyclization: The initial adduct formed between the β-diketone and the amidine may fail to cyclize, resulting in open-chain intermediates that can be difficult to separate from the desired product.
-
Fragmentation of the β-diketone: Substituted β-diketones, in particular, can fragment. For instance, the reaction of 3-ferrocenylmethylidene-2,4-pentanedione with amidines has been shown to produce not only the expected pyrimidine but also piperidone derivatives due to fragmentation of the starting diketone.[2]
-
Formation of alternative heterocyclic systems: Depending on the reaction conditions and the specific substrates, other heterocyclic rings can form. For example, reactions of acetylacetone with semicarbazide derivatives have been reported to yield pyrazole derivatives.
Q2: I observe a significant amount of unreacted starting materials. How can I improve conversion?
A2: Poor conversion can be addressed by optimizing several reaction parameters:
-
Catalyst: The choice and amount of acid or base catalyst can be critical. For many pyrimidine syntheses, a catalytic amount of a strong acid like HCl is used to promote the reaction.
-
Temperature: Increasing the reaction temperature can improve the rate of reaction, but it may also promote the formation of side products. It is crucial to find the optimal temperature for your specific substrates.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. Using a Dean-Stark apparatus or a drying agent can drive the reaction forward.
Q3: How can I minimize the formation of the self-condensation byproduct of acetylacetone?
A3: To reduce the self-condensation of acetylacetone, consider the following strategies:
-
Order of Addition: Add the acetylacetone slowly to the reaction mixture containing the amidine and catalyst. This keeps the concentration of free acetylacetone low at any given time.
-
Stoichiometry: Use a slight excess of the amidine to ensure the acetylacetone is consumed in the desired reaction pathway.
-
Base Selection: If using a base-catalyzed reaction, a weaker base may be less likely to promote the self-condensation of the diketone.
Section 2: Synthesis of 2,4,6-Trimethylpyrimidine via the Balaban-Nenitzescu-Praill Method
This route involves the formation of a 2,4,6-trimethylpyrylium salt from precursors like t-butyl alcohol and acetic anhydride, followed by reaction with an amidine source.
Q1: The yield of my 2,4,6-trimethylpyrylium salt intermediate is low, and the product is impure. What could be the cause?
A1: The synthesis of the pyrylium salt is sensitive to reaction conditions. Low yields and impurities can arise from:
-
Temperature Control: The reaction is exothermic. If the temperature rises too high, it can lead to the formation of unidentified, often colored, byproducts, resulting in a lower yield of less pure crystals.[3]
-
Reagent Purity: The purity of the starting materials, particularly the acetic anhydride and the acid catalyst (e.g., perchloric acid or trifluoromethanesulfonic acid), is crucial.
-
Side Reactions of Intermediates: The reaction proceeds through several intermediates, and side reactions of these species can occur.
Q2: During the conversion of the 2,4,6-trimethylpyrylium salt to the pyrimidine, I am getting a phenolic byproduct. What is it and how can I avoid it?
A2: The phenolic byproduct is likely 3,5-dimethylphenol. This can form if the pyrylium salt is treated with a hydroxide base. The hydroxide attacks the pyrylium ring, forming an unstable pseudobase that undergoes an intramolecular condensation to yield 3,5-dimethylphenol. To avoid this:
-
Control pH: Ensure that the reaction with the amidine is not performed under strongly basic conditions that would favor the formation of the pseudobase.
-
Amidine Salt: Use the hydrochloride or another salt of the amidine and a non-nucleophilic base to liberate the free amidine in situ, maintaining a controlled pH.
Quantitative Data on Side Product Formation
While comprehensive quantitative data on side product formation in trimethylpyrimidine synthesis is not widely published in a comparative format, the following table summarizes potential side products and their qualitative impact on yield based on available literature.
| Synthetic Route | Target Product | Starting Materials | Potential Side Products | Impact on Yield |
| β-Diketone Condensation | 2,4,6-Trimethylpyrimidine | Acetylacetone, Acetamidine | Self-condensation products of acetylacetone, open-chain intermediates | Moderate to Significant |
| β-Diketone Condensation | 2,4,5-Trimethylpyrimidine | 3-Methyl-2,4-pentanedione, Acetamidine | Piperidone derivatives (by analogy), fragmentation products | Potentially Significant |
| Balaban-Nenitzescu-Praill | 2,4,6-Trimethylpyrimidine | 2,4,6-Trimethylpyrylium salt, Acetamidine | 3,5-Dimethylphenol (if basic conditions are used) | Moderate |
Experimental Protocols
Key Experiment: Synthesis of 2,4,6-Trimethylpyrylium Perchlorate (Intermediate for 2,4,6-Trimethylpyrimidine)
This protocol is adapted from the literature and highlights critical steps where side reactions can occur.
Materials:
-
Acetic anhydride
-
t-Butyl alcohol
-
70% Perchloric acid
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood and behind a safety shield, cool a mixture of acetic anhydride and t-butyl alcohol in an ice bath.
-
Slowly add 70% perchloric acid dropwise to the stirred mixture, ensuring the temperature does not exceed a controlled range. (Critical Step: Poor temperature control can lead to byproduct formation and reduced yield) .[3]
-
After the addition is complete, allow the reaction to proceed at room temperature. The 2,4,6-trimethylpyrylium perchlorate will precipitate as crystals.
-
Collect the crystals by filtration and wash with a 1:1 mixture of acetic acid and diethyl ether, followed by two washes with diethyl ether. (Note: The filtrate may contain soluble byproducts) .[3]
-
Dry the product carefully. The product is a versatile starting material for the synthesis of 2,4,6-trimethylpyrimidine by reacting it with a suitable amidine.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic challenges, the following diagrams illustrate the desired reaction pathways and potential side reactions, as well as a troubleshooting workflow.
Caption: Main vs. side reaction pathways in trimethylpyrimidine synthesis.
Caption: A logical workflow for troubleshooting trimethylpyrimidine synthesis.
References
overcoming solubility issues with 2,4,6-trimethylpyrimidine-5-carboxylic acid
Technical Support Center: 2,4,6-trimethylpyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and typical solubility limitations of this compound?
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: For initial troubleshooting, consider the following steps:
-
pH Adjustment: The solubility of carboxylic acids is highly dependent on pH. Increasing the pH of the aqueous buffer above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble salt.
-
Use of Co-solvents: For stock solutions, consider using water-miscible organic solvents such as DMSO, ethanol, or DMF, in which similar pyrimidine carboxylic acids have shown solubility[2][3]. Subsequently, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system.
-
Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help overcome the activation energy barrier for dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.
Q3: Can I improve the aqueous solubility of this compound by forming a salt?
A3: Yes, salt formation is a highly effective and common strategy to enhance the solubility of acidic compounds[4][5]. By reacting this compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine), you can form a more soluble salt. The increased polarity of the salt form generally leads to significantly improved aqueous solubility.
Q4: What are some suitable organic solvents for preparing a stock solution of this compound?
A4: Based on data for structurally related compounds, dimethyl sulfoxide (DMSO) is often a good choice for achieving higher concentration stock solutions[2]. Other potential organic solvents include dimethylformamide (DMF) and ethanol[2][3]. The choice of solvent will depend on the requirements of your specific experiment, including compatibility with downstream applications.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon dilution of an organic stock into an aqueous buffer.
-
Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution may also influence the final solubility.
-
Solution:
-
Decrease the final concentration: Prepare a more dilute final solution.
-
pH adjustment of the aqueous buffer: Ensure the pH of the final aqueous solution is high enough to maintain the compound in its deprotonated, more soluble form.
-
Use of surfactants or cyclodextrins: These excipients can help to keep the compound in solution by forming micelles or inclusion complexes.
-
Issue 2: Inconsistent solubility results between experiments.
-
Cause: This could be due to variations in the solid form of the compound (polymorphism), minor temperature fluctuations, or slight differences in the pH of the buffers.
-
Solution:
-
Standardize procedures: Ensure consistent sourcing and handling of the compound.
-
Control temperature: Perform dissolution experiments at a controlled temperature.
-
Verify buffer pH: Always measure and adjust the pH of your buffers immediately before use.
-
Data Presentation
Table 1: Solubility of Structurally Related Pyrimidine Carboxylic Acids in Various Solvents
| Compound | Solvent | Solubility (approx.) |
| Pyrimidine-4-carboxylic acid | Ethanol | 0.25 mg/mL[2] |
| Pyrimidine-4-carboxylic acid | DMSO | 20 mg/mL[2] |
| Pyrimidine-4-carboxylic acid | DMF | 2 mg/mL[2] |
| Pyrimidine-4-carboxylic acid | PBS (pH 7.2) | 1 mg/mL[2] |
| Pyrimidine-2-carboxylic acid | Ethanol, DMSO, DMF, PBS | Soluble (quantitative data not specified)[3] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.
Protocol 2: Salt Formation for Enhanced Aqueous Solubility
-
Dissolution of Acid: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Addition of Base: Add one molar equivalent of a base (e.g., 1 M NaOH) dropwise while stirring.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the salt of the carboxylic acid.
-
Solubility Testing: Determine the aqueous solubility of the resulting salt using Protocol 1 (typically at a fixed pH, e.g., 7.4).
Visualizations
Caption: A decision-making workflow for addressing solubility issues.
Caption: Key strategies to overcome the energy barrier of dissolution.
References
- 1. 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimizing Pyrimidine Ring Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during pyrimidine ring formation.
Troubleshooting Guides
This section provides solutions to common problems encountered during pyrimidine synthesis, with a focus on the widely used Biginelli and Pinner reactions.
Biginelli Reaction: Low Yield and Side Product Formation
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea. While versatile, it can be prone to issues such as low yields and the formation of unwanted side products.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive or Inefficient Catalyst: The catalyst may be deactivated or used in insufficient amounts.[1] | Increase catalyst loading or switch to a more active catalyst. Lewis acids like ZnCl₂, FeCl₃, or lanthanide triflates can be more effective than traditional Brønsted acids.[1] |
| Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed efficiently.[1] | Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid degradation.[1] | |
| Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can impede the reaction.[2] | Consider using less sterically hindered starting materials if possible. | |
| Impure Reactants: Impurities in the starting materials can inhibit the reaction. | Use high-purity, freshly distilled, or recrystallized aldehydes, β-ketoesters, and urea/thiourea. | |
| Formation of Hantzsch-type 1,4-dihydropyridine (DHP) byproduct | High Reaction Temperature: Higher temperatures can favor the competing Hantzsch pathway, especially with urea. | Lower the reaction temperature to reduce the formation of the DHP byproduct. |
| Order of Reagent Addition: Premature decomposition of urea to ammonia can promote the Hantzsch reaction. | In some cases, adding the urea last to the reaction mixture can minimize its decomposition. | |
| Unreacted Starting Materials | Insufficient Reaction Time: The reaction may not have reached completion. | Monitor the reaction progress using TLC and allow for a longer reaction time if necessary. |
| Poor Solubility: Reactants may not be fully dissolved in the chosen solvent. | Experiment with different solvents. While ethanol is common, other polar solvents or solvent-free conditions have shown to improve yields for certain substrates.[1] |
Quantitative Impact of Reaction Conditions on Biginelli Reaction Yield
The following table summarizes the effect of different catalysts and conditions on the yield of a model Biginelli reaction.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| HCl | 20 | 90 | 0.5 | 92 |
| ZnCl₂ | - | Room Temp | - | Moderate to Good |
| Cupric Chloride | - | Room Temp | - | Effective |
| Ferric Chloride | - | Room Temp | - | Effective |
| Cobalt Chloride | - | Room Temp | - | Effective |
| [BCMAB][2Cl] | 8 | 60-100 | 1 | High |
Data compiled from multiple sources for representative reactions. Actual yields may vary based on specific substrates and conditions.[3][4][5]
Pinner Reaction: Sensitivity to Reaction Conditions
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine and is particularly sensitive to the reaction environment.[6][7]
Critical Parameters and Troubleshooting
| Issue | Critical Parameter | Recommended Action |
| Formation of Ester Byproduct | Presence of Water: The imidate salt intermediate is highly susceptible to hydrolysis. | Ensure strictly anhydrous conditions by using dry solvents and glassware, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The classical Pinner reaction uses dry HCl gas bubbled through an anhydrous alcohol solution. |
| Low Yield/Decomposition | Temperature Control: The "Pinner salt" intermediate can be thermally unstable.[8] | Maintain low temperatures, especially during the formation of the imidate hydrochloride, to prevent decomposition or rearrangement.[8][9] |
| Failed Reaction | Purity of Reagents: Impurities in the nitrile and alcohol can lead to unwanted side reactions. | Use high-purity, anhydrous nitriles and alcohols. |
| Amidine Quality: Amidines can be hygroscopic and degrade over time. | Use high-purity amidine hydrochloride or freshly prepare the free-base amidine just before use. |
FAQs (Frequently Asked Questions)
Q1: My Biginelli reaction is giving me a fluorescent yellow byproduct. What is it and how can I avoid it?
A1: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at elevated temperatures. To minimize its formation, try running the reaction at a lower temperature.
Q2: I'm having trouble with the cyclization step in my Pinner reaction. What can I do to drive the reaction to completion?
A2: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance. Consider adding a catalytic amount of a Brønsted or Lewis acid if not already used. You could also try increasing the reaction time or temperature, while carefully monitoring for decomposition. If steric hindrance is suspected, using a more reactive 1,3-dicarbonyl equivalent might be beneficial.
Q3: Can I use aliphatic aldehydes in the Biginelli reaction?
A3: Yes, aliphatic aldehydes can be used, but they often result in lower yields compared to aromatic aldehydes. This is because aliphatic aldehydes are more prone to self-condensation and other side reactions.
Q4: What are the key considerations for ensuring anhydrous conditions in a Pinner reaction?
A4: To maintain anhydrous conditions, all glassware should be thoroughly oven-dried. Use anhydrous solvents, which can be obtained commercially or dried using appropriate methods. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon. In the classical Pinner reaction, dry hydrogen chloride gas is bubbled through the reaction mixture to ensure strictly anhydrous acidic conditions.[10]
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Biginelli Reaction
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Add the chosen solvent (e.g., ethanol) and the Lewis acid catalyst (e.g., ZnCl₂, 10 mol%).
-
Stir the mixture at the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1]
General Protocol for the Pinner Pyrimidine Synthesis
-
To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the amidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature under an inert atmosphere.
-
Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully neutralize the mixture with acidic water (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Yield in Biginelli Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Pinner Reaction | NROChemistry [nrochemistry.com]
troubleshooting guide for the analysis of pyrimidine carboxylic acids by HPLC
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the High-Performance Liquid Chromatography (HPLC) analysis of pyrimidine carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of pyrimidine carboxylic acids, which are often polar and require specific chromatographic conditions.
Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)
Q: My peaks for pyrimidine carboxylic acids are showing significant tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue when analyzing acidic compounds and is often caused by unwanted secondary interactions within the column or other system issues.[1][2]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The free carboxylic acid group can interact with residual, acidic silanol groups on the surface of silica-based columns (like C18). This is a primary cause of tailing for acidic analytes.[1]
-
Solution 1: Adjust Mobile Phase pH: Suppress the ionization of both the pyrimidine carboxylic acid and the surface silanols by lowering the mobile phase pH. Using a buffer with a pH of 2.5-3.5 is highly effective.[3] This ensures the analyte is in its neutral, less polar form, improving retention and peak shape.
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, significantly reducing the potential for these secondary interactions.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][4]
-
Column Contamination/Degradation: The accumulation of strongly retained sample components or silica bed degradation can create active sites that cause tailing.
Q: My peaks are fronting (shark-fin shape). What does this indicate?
A: Peak fronting is less common than tailing but typically points to column issues or sample solvent incompatibility.[4]
Potential Causes & Solutions:
-
Poorly Packed Column/Void Formation: If the column's packed bed settles, it can create a void at the inlet, causing uneven flow and fronting peaks.[4][6] This can happen if the mobile phase pH is too high, causing the silica to dissolve.[4]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the peak can be distorted.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Issue 2: Poor or Shifting Retention Times
Q: My pyrimidine carboxylic acid is eluting very early, close to the solvent front. How can I increase its retention time?
A: Poor retention of polar compounds like pyrimidine carboxylic acids is a frequent challenge in reversed-phase chromatography.
Potential Causes & Solutions:
-
High Organic Content in Mobile Phase: A high percentage of organic solvent (like acetonitrile or methanol) will reduce the retention of polar analytes.
-
Solution: Decrease the percentage of the organic modifier in the mobile phase. A higher aqueous content increases retention for polar compounds.[3]
-
-
Analyte Ionization: Pyrimidine carboxylic acids are ionized at neutral or high pH. In their ionized (charged) state, they are highly polar and have very little retention on a non-polar C18 column.
-
Solution: Lower the mobile phase pH to 1.5-2 pH units below the analyte's pKa.[9] This suppresses ionization, making the molecule more neutral and increasing its retention.
-
Q: My retention times are drifting or shifting between injections. What should I check?
A: Drifting retention times compromise data reliability and indicate a lack of system stability.[8][10]
Potential Causes & Solutions:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when using additives like ion-pair reagents.[11]
-
Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[8][13]
-
Temperature Fluctuations: Changes in the ambient or column temperature can affect mobile phase viscosity and analyte retention.[8][10]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[12]
-
-
System Leaks: A small, often unnoticeable leak in the system can cause fluctuations in flow rate and pressure, leading to retention time shifts.[13]
-
Solution: Carefully inspect all fittings and connections for any signs of a leak.
-
Issue 3: Poor Resolution
Q: I cannot separate my target pyrimidine carboxylic acid from a closely eluting impurity. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity (α), efficiency (N), or retention factor (k) of the separation.[14][15]
Potential Causes & Solutions:
-
Suboptimal Mobile Phase: The mobile phase composition is the most powerful tool for adjusting selectivity.[3]
-
Solution 1: Adjust pH: Small changes in pH can alter the ionization state of the target compound and impurities differently, drastically changing selectivity.[3][16]
-
Solution 2: Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter elution order and improve resolution due to different solvent-analyte interactions.[14]
-
-
Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity.
-
Low Column Efficiency: Broad peaks lead to poor resolution.
Experimental Protocols & Data
Baseline Experimental Protocol for Orotic Acid Analysis
This protocol provides a starting point for the analysis of orotic acid, a common pyrimidine carboxylic acid.
-
Column: Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 20 mM Potassium Phosphate Monobasic in HPLC-grade water. Adjust pH to 2.8 with phosphoric acid. Filter through a 0.45 µm filter.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve orotic acid standard in the mobile phase to a final concentration of 10 µg/mL.
Data Presentation: Effect of Mobile Phase pH on Orotic Acid
The following table illustrates how changing the mobile phase pH affects key chromatographic parameters for orotic acid. A lower pH is crucial for achieving good retention and peak shape.
| Mobile Phase pH | Retention Time (min) | Tailing Factor (USP) | Theoretical Plates (N) |
| 5.5 | 1.8 | 2.1 | 1,500 |
| 4.0 | 3.5 | 1.6 | 3,200 |
| 2.8 | 7.2 | 1.1 | 8,500 |
| 2.5 | 8.1 | 1.1 | 8,700 |
Note: Data are representative examples to illustrate chromatographic trends.
Visualized Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common HPLC issues encountered during the analysis of pyrimidine carboxylic acids.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mastelf.com [mastelf.com]
- 4. silicycle.com [silicycle.com]
- 5. bvchroma.com [bvchroma.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
- 9. benchchem.com [benchchem.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
stability issues of 2,4,6-trimethylpyrimidine-5-carboxylic acid in solution
Technical Support Center: 2,4,6-trimethylpyrimidine-5-carboxylic acid
This technical support center provides guidance on addressing . The information is intended for researchers, scientists, and drug development professionals. Since specific stability data for this compound is not extensively published, this guide focuses on the principles of forced degradation studies to help users design and troubleshoot their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for this compound?
A1: Forced degradation studies, or stress testing, involve intentionally exposing a drug substance like this compound to harsh conditions to accelerate its decomposition.[1][2][3] These studies are crucial for several reasons:
-
Identifying Degradation Pathways: They help in understanding the chemical breakdown routes of the molecule.[2][3]
-
Method Development: The generated degradation products are used to develop and validate stability-indicating analytical methods, such as HPLC, which can separate and quantify the active pharmaceutical ingredient (API) from its impurities.
-
Assessing Intrinsic Stability: These studies reveal the inherent stability of the molecule and its susceptibility to various environmental factors like pH, light, and heat.[3]
-
Informing Formulation and Storage: The data obtained helps in selecting appropriate formulations, packaging, and storage conditions to ensure the drug's efficacy and safety over its shelf life.[2][4]
Q2: What are the typical stress conditions used in forced degradation studies?
A2: According to regulatory guidelines, a comprehensive forced degradation study should include exposure to hydrolysis, oxidation, photolysis, and thermal stress.[1][3]
-
Hydrolysis: The compound is subjected to acidic and basic conditions, typically using 0.1 M to 1.0 M HCl and NaOH.[1]
-
Oxidation: Hydrogen peroxide (3-30%) is commonly used to simulate oxidative stress.
-
Photolysis: The stability of the compound under light is assessed using a combination of UV and visible light sources, as recommended by ICH Q1B guidelines.[1]
-
Thermal Degradation: The solid drug substance and solutions are exposed to elevated temperatures to evaluate thermal stability.
Q3: What is the target degradation percentage in these studies?
A3: The goal is to achieve a detectable but not excessive level of degradation, typically in the range of 5-20%.[1][3] Degradation beyond 20% may lead to the formation of secondary degradation products that might not be relevant under normal storage conditions.[1]
Q4: How can I analyze the samples from my stability studies?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common technique for analyzing samples from stability studies. A well-validated, stability-indicating HPLC method is essential to separate the parent compound from any degradation products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your stability experiments with this compound.
Q: I am not observing any degradation under my initial stress conditions. What should I do?
A: If you see less than 5% degradation, your stress conditions may be too mild. Consider the following adjustments:
-
Increase Stressor Concentration: For acid/base hydrolysis, you can increase the molarity of the acid or base (e.g., from 0.1 M to 1 M). For oxidation, a higher concentration of hydrogen peroxide can be used.
-
Increase Temperature: If conducting the experiment at room temperature, consider increasing the temperature to 50-60°C to accelerate the degradation process.[1]
-
Extend Exposure Time: You can prolong the duration of the stress test, but generally, it should not exceed 7 days.[1]
-
Check Compound Solubility: Ensure that the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. You may need to use a co-solvent, but ensure the co-solvent itself is stable under the test conditions.
Q: My compound is degrading too quickly, with over 20% degradation observed. How can I control this?
A: Excessive degradation can make it difficult to identify the primary degradation pathway.[5] To moderate the reaction:
-
Decrease Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent.
-
Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or even in a cooled bath).
-
Reduce Exposure Time: Take samples at earlier time points to capture the initial degradation products.
-
Neutralize the Reaction: For hydrolytic studies, be prepared to neutralize the solution with a suitable acid, base, or buffer to stop the reaction at the desired time point.[1]
Q: I am seeing new peaks in my chromatogram, but I am unsure if they are true degradants or artifacts. How can I verify this?
A: It is important to distinguish between degradation products and artifacts from your experimental setup.
-
Run a Blank: Analyze a blank sample (the stress medium without the API) that has been subjected to the same stress conditions. This will help identify any peaks originating from the solvent or reagents.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The peak for your main compound should be pure, without co-eluting impurities.[5]
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass information for the new peaks. This can help in identifying the molecular weights of potential degradants and proposing their structures.
Q: My results are not reproducible. What could be the cause?
A: Lack of reproducibility can stem from several factors:
-
Inconsistent Sample Preparation: Ensure that all solutions are prepared accurately and consistently across experiments.
-
Variable Experimental Conditions: Precisely control temperature, time, and stressor concentrations.
-
Analytical Method Variability: Ensure your HPLC method is robust and validated for precision and accuracy.[6]
-
Instrument Issues: Check for any issues with your analytical instruments, such as leaks, detector noise, or inconsistent injection volumes.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The specific conditions may need to be adjusted based on the compound's stability.
Protocol 1: Acid and Base Hydrolysis
-
Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent like acetonitrile or methanol if needed for solubility).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare the 1 mg/mL stock solution of the compound as described above.
-
Oxidation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature and protect it from light.
-
Withdraw samples at specified time points.
-
-
Analysis: Analyze the samples immediately by HPLC.
Protocol 3: Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 70°C).
-
Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent and place it in a controlled temperature oven.
-
Sampling: At various time points, withdraw solid or solution samples. For solid samples, dissolve them in a suitable solvent before analysis.
-
Analysis: Analyze all samples by HPLC.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound. Transfer the solution to transparent and amber-colored vials.
-
Control Sample: Prepare a control sample and keep it in the dark at the same temperature.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Sampling and Analysis: Withdraw samples at appropriate time points and analyze by HPLC.
Data Presentation
Summarize the quantitative results from your stability studies in a clear and organized table. This allows for easy comparison of the compound's stability under different conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Initial Assay (%) | Assay (%) after Stress | % Degradation | No. of Degradants |
| 0.1 M HCl (60°C) | 24 | 100.0 | |||
| 0.1 M NaOH (60°C) | 24 | 100.0 | |||
| 3% H₂O₂ (RT) | 24 | 100.0 | |||
| Thermal (70°C, solution) | 48 | 100.0 | |||
| Photolytic (ICH Q1B) | - | 100.0 |
Visualizations
The following diagrams illustrate a general workflow for troubleshooting stability issues and a hypothetical degradation pathway for this compound based on its chemical structure.
Caption: Troubleshooting workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. onyxipca.com [onyxipca.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
preventing decomposition of 2,4,6-trimethylpyrimidine-5-carboxylic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2,4,6-trimethylpyrimidine-5-carboxylic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during storage?
A1: The primary causes of decomposition for this compound are believed to be decarboxylation, hydrolysis, oxidation, and photodegradation. The presence of heat, moisture, light, and reactive oxygen species can accelerate these degradation pathways.
Q2: What are the optimal storage conditions to prevent decomposition?
A2: To minimize decomposition, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. Inert gas blanketing (e.g., with argon or nitrogen) can further protect against oxidation. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: I've observed a change in the physical appearance of my sample (e.g., color change, clumping). What could be the cause?
A3: A change in physical appearance can indicate chemical decomposition or moisture absorption. Discoloration may suggest oxidative or photodegradation, while clumping is often a sign of moisture uptake, which can facilitate hydrolytic degradation. It is recommended to perform an analytical assessment (e.g., HPLC) to determine the purity of the sample.
Q4: My experimental results are inconsistent. Could this be related to the stability of the compound?
A4: Yes, inconsistent experimental results can be a consequence of using a degraded sample. The presence of impurities or a lower concentration of the active compound due to decomposition can significantly impact experimental outcomes. It is crucial to use a sample of known purity and to handle it under conditions that prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Inconsistent Assay Results | Decomposition of the compound due to improper storage. | 1. Verify the storage conditions (temperature, humidity, light exposure). 2. Perform a purity analysis (e.g., HPLC, NMR) of the stored material. 3. If degradation is confirmed, procure a new batch of the compound and store it under the recommended optimal conditions. |
| Change in Physical Appearance (e.g., color, texture) | Moisture absorption, oxidation, or photodegradation. | 1. Immediately transfer the sample to a desiccator to remove excess moisture. 2. Store the compound in an opaque, airtight container with a desiccant. 3. For future storage, consider using an inert atmosphere. |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) | Presence of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. 2. Use a stability-indicating analytical method to resolve the parent compound from its degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a sample of the solid compound at 70°C for 48 hours. Also, reflux a sample of the stock solution at 70°C for 24 hours.
-
Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS/MS and NMR.
-
Protocol 2: Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Place accurately weighed samples of the solid compound into vials made of inert, opaque material.
-
Storage Conditions: Store the vials under the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH)
-
5°C ± 3°C
-
-
Testing Intervals: Withdraw samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantitative determination of the amount of this compound using a validated HPLC method.
-
Related Substances: Determination of the levels of any degradation products using a validated HPLC method.
-
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
method development for the quantification of 2,4,6-trimethylpyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the development of analytical methods for the quantification of 2,4,6-trimethylpyrimidine-5-carboxylic acid. As no standardized method currently exists for this specific analyte, this guide is based on established principles for the analysis of related polar, aromatic carboxylic acids. The provided protocols are intended as a starting point for method development and will require optimization and validation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges stem from the compound's polarity. Polar compounds can exhibit poor retention on traditional reversed-phase (RP) HPLC columns, leading to issues like co-elution with the solvent front and matrix effects in LC-MS/MS analysis.[1] Additionally, as a carboxylic acid, its ionization state is pH-dependent, which can affect retention and peak shape.
Q2: Which analytical technique is most suitable for this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique. It offers superior sensitivity and selectivity compared to HPLC with UV detection, which is crucial for accurate quantification in complex matrices like plasma or urine.[2] HPLC-UV can be a viable alternative for less complex samples or when mass spectrometry is unavailable.
Q3: Is derivatization necessary for the analysis of this compound?
A3: While not always mandatory, derivatization can be beneficial, especially for improving chromatographic retention and increasing sensitivity in mass spectrometry. However, it adds complexity to the sample preparation process.[3] Initially, developing a method without derivatization is recommended.
Q4: What type of HPLC column is best suited for this analysis?
A4: For a polar compound like this compound, several column chemistries can be considered:
-
Reversed-Phase C18 with aqueous mobile phases: This is the most common starting point. Operating at a low pH can suppress the ionization of the carboxylic acid group, improving retention.
-
Polar-embedded or polar-endcapped RP columns: These columns are designed to provide better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds.[4]
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange mechanisms, which can be effective for separating polar and ionizable compounds.[5][6]
Q5: How should I prepare samples for analysis from a biological matrix (e.g., plasma)?
A5: Sample preparation aims to remove interferences, such as proteins and phospholipids, and to concentrate the analyte.[7] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[8][9]
-
Liquid-Liquid Extraction (LLE): This method separates the analyte based on its partitioning between two immiscible liquids.
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup by retaining the analyte on a solid sorbent while interferences are washed away.[2][7] This is often the preferred method for achieving the lowest limits of quantification.
Proposed Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma)
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Proposed HPLC-UV Method
This method serves as a starting point and requires optimization.
| Parameter | Recommended Starting Condition |
| HPLC System | Standard HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm) |
Protocol 3: Proposed LC-MS/MS Method
This method is designed for higher sensitivity and selectivity.
| Parameter | Recommended Starting Condition |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 2% B to 90% B over 5 minutes, followed by a wash and re-equilibration step |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Hypothetical Mass Spectrometry Parameters
Note: These values are theoretical and must be optimized by direct infusion of a standard solution of this compound.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | m/z 181.1 | m/z 135.1 | 15 |
| (Example Internal Standard: Isotopically Labeled) | m/z 185.1 (d4-labeled) | m/z 139.1 | 15 |
Troubleshooting Guide
Chromatography Issues
Q: My peak is tailing. What should I do? A: Peak tailing for an acidic compound can be caused by several factors:
-
Secondary Silanol Interactions: The stationary phase may have active silanol groups interacting with your analyte. Try using a highly end-capped column or adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (note: TEA is not MS-friendly). For LC-MS, ensure the mobile phase pH is low enough to suppress silanol ionization.[10]
-
Incorrect Mobile Phase pH: If the mobile phase pH is near the pKa of your compound, you can get a mix of ionized and non-ionized forms, leading to tailing. Lower the pH of the mobile phase by adding 0.1% formic or acetic acid.
-
Column Overload: Injecting too much sample can cause peak tailing. Try diluting your sample.[11]
Q: I am seeing variable or drifting retention times. What is the cause? A: Retention time instability is a common issue:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections, especially for gradient methods.[12]
-
Mobile Phase Composition Change: If preparing the mobile phase online, ensure the mixer is working correctly. If preparing manually, check for solvent evaporation.[13]
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature.[12]
-
pH Drift: Buffers can degrade over time. Prepare fresh mobile phase daily.
Q: The analyte peak is eluting too early, near the solvent front. How can I increase retention? A: This is expected for a polar compound on a reversed-phase column.
-
Decrease Mobile Phase Polarity: Reduce the percentage of the organic solvent (e.g., acetonitrile) in your starting gradient conditions.
-
Change Mobile Phase pH: Lowering the pH will protonate the carboxylic acid, making it less polar and potentially increasing retention on a C18 column.
-
Switch to a Different Column: Consider a polar-embedded column or a HILIC column for better retention of polar analytes.[4][14]
Mass Spectrometry Issues
Q: I have a low or no signal in the mass spectrometer. What should I check? A: Low sensitivity can be frustrating. Here is a systematic approach:
-
Compound Optimization: Ensure that the precursor and product ions, as well as the collision energy, have been properly optimized via direct infusion of a standard.[15]
-
Source Conditions: Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature.
-
Sample Preparation: The analyte may be lost during sample preparation. Evaluate the recovery of your extraction method.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Improve chromatographic separation to move the analyte away from interfering peaks or use a more effective sample cleanup method like SPE.[16]
Q: I am observing significant matrix effects. How can I mitigate them? A: Matrix effects are a major challenge in bioanalysis.
-
Improve Chromatography: Adjust your gradient to better separate the analyte from the bulk of the matrix components that often elute early.
-
Enhance Sample Cleanup: Move from a simple protein precipitation to a more rigorous method like SPE to remove interfering compounds.[2]
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Visualizations
Caption: General experimental workflow for quantification.
Caption: Troubleshooting decision tree for low signal.
Caption: Logic of the protein precipitation process.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. myadlm.org [myadlm.org]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | MDPI [mdpi.com]
- 4. waters.com [waters.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 7. opentrons.com [opentrons.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 16. tecan.com [tecan.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 2,4,6-Trimethylpyrimidine-5-carboxylic Acid by Quantitative NMR
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comparative analysis of using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of 2,4,6-trimethylpyrimidine-5-carboxylic acid, contrasting it with other common chromatographic techniques.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment depends on various factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired accuracy and precision. Here, we compare qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1] | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Primary/Relative | Primary method (can be used without a reference standard of the analyte).[2] | Relative method (requires a reference standard of the analyte for quantification). | Relative method (requires a reference standard of the analyte for quantification). |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[1] | Dissolution in a suitable solvent, may require filtration. | Derivatization may be necessary for non-volatile compounds. |
| Analysis Time | Relatively fast, typically a few minutes per sample.[3] | Can be time-consuming due to column equilibration and run times. | Generally faster than HPLC, but sample preparation can add time. |
| Selectivity | High, based on the chemical shift of specific protons. | High, based on retention time. | High, based on retention time. |
| Universality | Applicable to any soluble compound with NMR-active nuclei.[1] | Broadly applicable to soluble, non-volatile compounds. | Suitable for volatile and thermally stable compounds. |
| Structural Info | Provides structural information about the analyte and any impurities. | Provides no structural information. | Limited structural information, often coupled with Mass Spectrometry (MS). |
| Quantification | Highly accurate and precise, directly traceable to SI units.[4] | High precision, accuracy is dependent on the purity of the reference standard. | High precision, accuracy is dependent on the purity of the reference standard. |
Experimental Protocol: Purity Determination of this compound by ¹H-qNMR
This protocol outlines the steps for determining the purity of a sample of this compound using ¹H-qNMR with an internal standard.
1. Materials and Equipment:
-
This compound (analyte)
-
Maleic acid (internal standard, high purity)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer an appropriate amount of the solution into a clean NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ of the signals of interest is recommended.
-
Optimize other acquisition parameters such as the number of scans to achieve an adequate signal-to-noise ratio.
4. Data Processing and Purity Calculation:
-
Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the signals corresponding to the methyl groups can be used. For maleic acid, the signal for the two vinyl protons is a singlet.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
m_analyte = Mass of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
Purity_IS = Purity of the internal standard
-
Illustrative Data
The following table presents hypothetical data from a qNMR experiment for the purity determination of this compound.
| Parameter | Value |
| Mass of this compound (m_analyte) | 10.25 mg |
| Molecular Weight of this compound (MW_analyte) | 182.19 g/mol |
| Integral of analyte methyl protons (I_analyte) | 3.00 |
| Number of analyte methyl protons (N_analyte) | 9 |
| Mass of Maleic Acid (m_IS) | 5.10 mg |
| Molecular Weight of Maleic Acid (MW_IS) | 116.07 g/mol |
| Integral of internal standard vinyl protons (I_IS) | 2.15 |
| Number of internal standard vinyl protons (N_IS) | 2 |
| Purity of Maleic Acid (Purity_IS) | 99.9% |
| Calculated Purity of Analyte | 98.7% |
Experimental Workflow
Caption: Workflow for purity determination by qNMR.
References
A Comparative Analysis of Pyrimidine Carboxylic Acid Isomers for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine carboxylic acids, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their structural similarity to endogenous nucleobases and their broad range of biological activities. This guide provides a comparative analysis of three key isomers: pyrimidine-2-carboxylic acid, pyrimidine-4-carboxylic acid, and pyrimidine-5-carboxylic acid. Understanding the distinct physicochemical and biological properties of these isomers is crucial for their application in the design and development of novel therapeutics. The information presented herein is a compilation of data from various sources and aims to provide a comprehensive overview for researchers.
Physicochemical and Biological Properties
The position of the carboxylic acid group on the pyrimidine ring significantly influences the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities, thereby affecting its physicochemical properties and biological activity. A summary of these properties is presented in the table below.
| Property | Pyrimidine-2-carboxylic acid | Pyrimidine-4-carboxylic acid | Pyrimidine-5-carboxylic acid |
| Molecular Formula | C₅H₄N₂O₂ | C₅H₄N₂O₂ | C₅H₄N₂O₂ |
| Molecular Weight ( g/mol ) | 124.10[1] | 124.10 | 124.10[2] |
| Melting Point (°C) | 182-185[3] | 210-215 | ~270[4] |
| pKa | 3.08 (Predicted)[3] | Data not available | Data not available |
| Solubility | Soluble in ethanol, DMSO, DMF, and PBS solution[5] | Data not available | Data not available |
| Reported Biological Activity | Building block for antiviral and anticancer agents.[6] | Derivatives show anti-tumor activity.[7] | Building block for various biologically active molecules. |
Spectroscopic Data Comparison
The spectroscopic signatures of the pyrimidine carboxylic acid isomers are distinct and can be used for their identification and characterization.
| Spectroscopic Data | Pyrimidine-2-carboxylic acid | Pyrimidine-4-carboxylic acid | Pyrimidine-5-carboxylic acid |
| ¹H NMR (ppm) | 8.83 (br s, 2H), 7.47 (t, 1H) in CD₃OD[5] | Specific data not available in searched results | Specific data not available in searched results |
| ¹³C NMR (ppm) | Specific data not available in searched results | Specific data not available in searched results | Specific data not available in searched results |
| IR (cm⁻¹) | Characteristic peaks for C=O (carboxylic acid) and pyrimidine ring vibrations are expected. | Characteristic peaks for C=O (carboxylic acid) and pyrimidine ring vibrations are expected. | Characteristic peaks for C=O (carboxylic acid) and pyrimidine ring vibrations are expected. |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ at 124 | Molecular Ion [M]⁺ at 124 | Molecular Ion [M]⁺ at 124 |
Note: While general principles of NMR and IR spectroscopy apply, a direct side-by-side comparison of the full spectral data is not available in the searched literature. Researchers should refer to spectral databases or acquire experimental spectra for detailed analysis.
Biological Activity and Signaling Pathway
Pyrimidine derivatives have been widely reported to exhibit a range of biological activities, including anticancer and anti-inflammatory effects.[6] Several studies have implicated pyrimidine-based compounds as inhibitors of key signaling pathways involved in cancer progression, such as the FAK/PI3K/Akt pathway.[2] This pathway plays a crucial role in cell survival, proliferation, and migration.
References
- 1. Pyrimidine-2-carboxylic acid | C5H4N2O2 | CID 12626245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [논문]Synthesis and Biological Evaluation of New Pyrimidine Derivatives as FAK Inhibitors for Development of Antitumor Agents [scienceon.kisti.re.kr]
- 7. spectrabase.com [spectrabase.com]
comparing the biological activity of 2,4,6-trimethylpyrimidine-5-carboxylic acid with similar compounds
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of 2,4,6-trimethylpyrimidine-5-carboxylic acid and structurally similar compounds, supported by experimental data to inform future research and development endeavors.
The pyrimidine nucleus is a fundamental building block in numerous biologically significant molecules, including nucleic acids and various vitamins.[1] Its inherent drug-like properties have led to the development of a wide array of derivatives exhibiting diverse pharmacological effects, such as antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[2][3] The biological profile of these compounds is highly dependent on the nature and position of substituents on the pyrimidine ring. This guide focuses on derivatives of pyrimidine-5-carboxylic acid, exploring how modifications at the 2, 4, and 6 positions influence their biological efficacy.
Comparative Biological Activity Data
To facilitate a clear comparison, the following tables summarize the quantitative biological activity data for a selection of pyrimidine-5-carboxylic acid derivatives and related compounds. These tables highlight the impact of different substitution patterns on their antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Reference |
| Pyrimidin-4-yl-benzimidazole-2-thioacetic acid (2a) | P. aeruginosa | 7.22 | [4] |
| E. coli | 6.54 | [4] | |
| 6-aryl-2-thioxo-hexahydro-pyrimido[4,5-d]pyrimidine-4-ones (2a) | E. coli | 12.5 | [2] |
| B. subtilis | 25 | [2] | |
| 9-substituted-hexahydro-dithioxopyrido[2,3-d:6,5-d']dipyrimidine-4,6-diones (3a,b,c) | E. coli | 12.5 | [2] |
| B. subtilis | 25 | [2] | |
| 6-imino-2-thioxo-dihydropyrimidine-4-one derivatives (4a,b) | E. coli | 25 | [2] |
| B. subtilis | 50 | [2] |
Table 2: Antifungal Activity of Pyrimidine Derivatives
| Compound/Derivative | Test Organism(s) | EC50 (µg/mL) | Reference |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 10.5 | [5][6] |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Phomopsis sp. | 15.1 | [5] |
| 5-bromo-2-fluoro-N-(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5p) | Phomopsis sp. | 19.6 | [5] |
| Pyrimethanil (Commercial Fungicide) | Phomopsis sp. | 32.1 | [5][6] |
| 9-(4-chlorophenyl)-dithioxopyrido[2,3-d:6,5-d']dipyrimidine-4,6-dione (3c) | C. albicans | 25 | [2] |
Table 3: Anticancer Activity of Pyrimidine Derivatives
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference |
| 4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid analogue | MCF-7, MDA-MB-231 | 0.87 - 12.91 | [7] |
| Pyrimidine-5-carbonitrile derivative (10b) | HepG2 | 3.56 | [1] |
| A549 | 5.85 | [1] | |
| MCF-7 | 7.68 | [1] | |
| Erlotinib (Reference Drug) | HepG2 | 0.87 | [1] |
| A549 | 1.12 | [1] | |
| MCF-7 | 5.27 | [1] | |
| Pyrimidine derivative (2d) | A549 | Strong cytotoxicity at 50 µM | [8] |
Table 4: Anti-inflammatory Activity of Pyrimidine Derivatives (COX-2 Inhibition)
| Compound/Derivative | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile derivative (5d) | 0.16 | [9] |
| Pyrimidine-5-carbonitrile derivative (5b) | 0.18 | [9] |
| Pyrimidine-5-carbonitrile derivative (3b) | 0.20 | [9] |
| Pyrazolo[3,4-d]pyrimidine derivative (6) | ED50 = 11.60 | [10] |
| Pyrazolo[3,4-d]pyrimidine derivative (7) | ED50 = 8.23 | [10] |
| Pyrazolo[3,4-d]pyrimidine derivative (8) | ED50 = 9.47 | [10] |
| Celecoxib (Reference Drug) | 0.17 | [9] |
| Indomethacin (Reference Drug) | ED50 = 9.17 | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for key assays cited in the evaluation of pyrimidine derivatives.
1. Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This method is used to determine the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[2]
-
Microorganisms: Strains such as Escherichia coli (Gram-negative), Bacillus subtilis (Gram-positive), and Candida albicans (fungus) are commonly used.
-
Culture Media: Nutrient agar or Mueller-Hinton agar is prepared and sterilized.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate.
-
Disk Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 24-48 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Controls: Standard antibacterial (e.g., Ampicillin) and antifungal (e.g., Nystatin) agents are used as positive controls, while a disc impregnated with the solvent alone serves as a negative control.
2. In Vitro Antifungal Assay (Poisoned Food Technique)
This technique is employed to evaluate the antifungal activity of compounds against phytopathogenic fungi.[11]
-
Fungal Strains: A variety of plant pathogenic fungi are used.
-
Culture Medium: Potato Dextrose Agar (PDA) is commonly used. The test compound is added to the molten PDA at a desired concentration (e.g., 50 µg/mL).
-
Plating: The PDA medium containing the test compound is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: A mycelial disc of a specific size from a fresh culture of the test fungus is placed at the center of the agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.
-
Measurement: The radial growth of the fungal colony is measured. The percentage of growth inhibition is calculated relative to a control plate containing no test compound.
-
Controls: Commercial fungicides (e.g., flumorph, dimethomorph) are used as positive controls.
3. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Lines: Various human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formazan crystals to form.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
4. In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of compounds to selectively inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9][10]
-
Enzymes: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes. In the presence of a suitable chromogenic substrate, the peroxidase activity leads to the formation of a colored product.
-
Procedure: The test compounds are pre-incubated with the COX enzyme. The reaction is then initiated by the addition of arachidonic acid.
-
Measurement: The rate of color development is monitored spectrophotometrically.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 values for COX-1 and COX-2 are determined from the dose-response curves. The selectivity index (COX-1 IC50 / COX-2 IC50) is then calculated to assess the compound's preference for inhibiting COX-2.
-
Controls: Known COX inhibitors such as Celecoxib (selective COX-2 inhibitor) and Nimesulide are used as reference drugs.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and biological contexts, the following diagrams are provided.
Caption: General workflow for the synthesis and biological evaluation of pyrimidine derivatives.
Caption: Simplified diagram of the COX pathway and the inhibitory action of pyrimidine derivatives.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 6. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid | 1603462-19-6 | Benchchem [benchchem.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unraveling 2,4,6-trimethylpyrimidine-5-carboxylic acid and its Precursors
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is paramount. This guide provides a comprehensive spectroscopic comparison of 2,4,6-trimethylpyrimidine-5-carboxylic acid and its likely precursors, offering valuable data for characterization and reaction monitoring.
The synthesis of this compound is anticipated to proceed via a Pinner pyrimidine synthesis, a classic condensation reaction. This pathway suggests the use of a β-dicarbonyl compound and an amidine as the primary building blocks. Based on the structure of the target molecule, the logical precursors are a C5-substituted β-ketoester, such as ethyl 2-acetyl-3-oxobutanoate, and acetamidine.
Synthetic Pathway Overview
The proposed synthesis of this compound involves the condensation of a β-ketoester with acetamidine. This reaction is a variation of the Pinner synthesis, a powerful method for constructing the pyrimidine ring.
Caption: Proposed synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the identified precursors. This data serves as a reference for researchers to monitor the progress of the synthesis and to characterize the final product.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₃ | -CH₂- | =CH- / -CH- | Aromatic-H | -NH / -OH |
| Acetylacetone (keto form) | 2.2 | 3.6 | - | - | - |
| Acetylacetone (enol form) | 2.0 | - | 5.5 | - | 15.5 |
| Ethyl Acetoacetate | 1.2 (t), 2.2 (s) | 4.1 (q), 3.4 (s) | - | - | - |
| Acetamidine Hydrochloride | 2.4 (s) | - | - | - | 9.3 (br s), 9.0 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₃ | -CH₂- | =CH- / -CH- | C=O | C=N / C-N |
| Acetylacetone (keto form) | 30.5 | 58.5 | - | 201.5 | - |
| Acetylacetone (enol form) | 24.5 | - | 100.5 | 191.5 | - |
| Ethyl Acetoacetate | 14.1, 30.1 | 61.3, 50.1 | - | 201.0, 167.4 | - |
| Acetamidine Hydrochloride | 20.0 | - | - | - | 168.0 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H / N-H Stretch | C-H Stretch | C=O Stretch | C=C / C=N Stretch |
| Acetylacetone | 3000-2700 (broad) | 2960, 2920 | 1725, 1708 (keto), 1620 (enol) | 1620 |
| Ethyl Acetoacetate | - | 2980, 2940 | 1745, 1720 | - |
| Acetamidine Hydrochloride | 3400-3100 (broad) | 2950 | - | 1680 |
| Carboxylic Acid (general) | 3300-2500 (very broad) | ~2900 | 1725-1700 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Acetylacetone | 100 | 85, 58, 43 |
| Ethyl Acetoacetate | 130 | 88, 70, 43 |
| Acetamidine | 58 | 43, 42, 41 |
Experimental Protocols
General Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
Synthesis of this compound (Proposed):
A likely synthesis would involve the condensation of ethyl 2-acetyl-3-oxobutanoate with acetamidine hydrochloride in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The reaction mixture would be heated to reflux, followed by acidification and workup to isolate the crude product. Purification would likely be achieved by recrystallization.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Workflow for synthesis and spectroscopic characterization.
This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors. The tabulated data and proposed synthetic and analytical workflows offer a practical starting point for synthesis, reaction monitoring, and final product characterization. Further research to obtain experimental spectroscopic data for the final product is highly encouraged to complete this comparative analysis.
A Comparative Guide to Antibody Cross-Reactivity in Pyrimidine Derivative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of monoclonal antibodies developed against therapeutically relevant pyrimidine derivatives. Understanding the specificity of these antibodies is paramount for the accurate quantification of these drugs and their metabolites in biological matrices, ensuring the reliability of pharmacokinetic studies and therapeutic drug monitoring. This document summarizes key experimental data, details the methodologies used, and provides visual representations of experimental workflows to aid in the selection and application of these critical reagents.
Cross-Reactivity Profiles of Anti-Pyrimidine Derivative Antibodies
The cross-reactivity of an antibody is a critical performance characteristic, defining its ability to distinguish between the target analyte and structurally similar molecules. In the context of pyrimidine derivatives used in chemotherapy, such as 5-fluorouracil (5-FU), capecitabine, and gemcitabine, high specificity is essential to avoid interference from endogenous pyrimidines or drug metabolites. The following tables summarize the cross-reactivity data for monoclonal antibodies raised against these compounds.
Anti-5-Fluorouracil (5-FU) Monoclonal Antibody
A competitive enzyme-linked immunosorbent assay (ELISA) was developed for the detection of the widely used anticancer drug 5-FU. The assay demonstrated high sensitivity and specificity, with an IC50 value of 19.5 ng/mL.[1] The cross-reactivity of the monoclonal antibody (mAb) was evaluated against endogenous pyrimidines and 5-FU substitutes.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 5-Fluorouracil (5-FU) | 19.5 | 100 |
| Tegafur | 110.8 | 17.6 |
| 5-Fluoro-2'-deoxyuridine | 159.8 | 12.2 |
| Carmofur | 201.0 | 9.7 |
| Cytosine | >1000 | <1 |
| Thymine | >1000 | <1 |
| Uracil | >1000 | <1 |
Data sourced from a study on a highly sensitive and specific monoclonal antibody-based ELISA for 5-FU detection.[1]
In a separate study utilizing a surface-enhanced Raman scattering (SERS)-based lateral flow immunoassay, a different anti-5-FU monoclonal antibody also demonstrated high specificity. The IC50 for 5-FU was determined to be 20.9 pg/mL. The cross-reactivity with nine other related compounds was negligible, while minimal cross-reactivity was observed for cytosine, tegafur, and carmofur, all being less than 4.5%.
Anti-Gemcitabine Monoclonal Antibody
A rapid homogeneous immunoassay was developed for the quantification of gemcitabine in plasma. The monoclonal antibody used in this assay exhibited high selectivity for the parent drug, gemcitabine. Cross-reactivity with its major metabolite, 2′,2′-difluorodeoxyuridine (dFdU), and the sample stabilizer tetrahydrouridine (THU) was reported to be low, ensuring the accurate measurement of gemcitabine.[1] While specific IC50 values for the cross-reactants were not provided in the primary text, the study emphasizes the assay's specificity for gemcitabine.[1]
Experimental Protocols
The generation of reliable cross-reactivity data is dependent on robust and well-defined experimental protocols. The following section details the methodology for the competitive indirect ELISA, a commonly used technique for assessing antibody specificity against small molecules.
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is designed to determine the specificity and cross-reactivity of a monoclonal antibody against a small molecule hapten, such as a pyrimidine derivative.
1. Materials and Reagents:
-
96-well microtiter plates
-
Coating antigen (hapten-protein conjugate, e.g., 5-FU-BSA)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Primary antibody (monoclonal antibody against the pyrimidine derivative)
-
Standard solutions of the target analyte and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the coating antigen solution (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In separate tubes, pre-incubate the primary antibody at a fixed concentration with varying concentrations of the standard (target analyte) or the potential cross-reactants. This creates a competition for antibody binding sites.
-
Incubation: Add 100 µL of the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration to generate a standard curve.
-
The half-maximal inhibitory concentration (IC50) is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Cross-reactivity (CR) is calculated using the following formula: CR (%) = (IC50 of the target analyte / IC50 of the cross-reactant) x 100%
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the biological context of the target molecules, the following diagrams are provided. These have been generated using the Graphviz DOT language.
Caption: Workflow of a competitive indirect ELISA for antibody cross-reactivity assessment.
References
Unlocking Enzyme Inhibition: A Comparative Docking Analysis of Pyrimidine Carboxylic Acids
For researchers, scientists, and drug development professionals, understanding the molecular interactions between small molecules and enzyme active sites is paramount in the quest for novel therapeutics. This guide provides a comparative overview of in silico docking studies of pyrimidine carboxylic acid derivatives against various key enzyme targets implicated in a range of diseases.
This analysis synthesizes data from multiple studies to offer insights into the binding affinities and potential inhibitory activities of this promising class of compounds. By presenting quantitative data in a clear, comparative format and detailing the experimental methodologies, this guide aims to facilitate further research and streamline the rational design of more potent and selective enzyme inhibitors.
Comparative Binding Affinities of Pyrimidine Carboxylic Acid Derivatives
The following table summarizes the molecular docking results for various pyrimidine carboxylic acid derivatives against their respective enzyme targets. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction between the ligand and the protein, with more negative values suggesting a higher binding affinity.
| Pyrimidine Carboxylic Acid Derivative | Target Enzyme | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |
| 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid | Cyclooxygenase-2 (COX-2) | -9.0 | SER A: 415, GLN A: 454, HIS A: 386[1] |
| 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Comparable to thiazolidinedione based drugs | Not explicitly stated[2] |
| Pteridine derivative with carboxyl moiety | Dihydrofolate Reductase (DHFR) | High docking score (specific value not provided) | Not explicitly stated[3] |
| Thieno[2,3-d]pyrimidine-4-carboxylic acid amides | TrmD (Pseudomonas aeruginosa) | Not explicitly stated (used for potential activity screening) | Not explicitly stated[4] |
Delving into the Mechanism: A Generalized Experimental Protocol for Molecular Docking
The reliability and reproducibility of in silico studies hinge on a well-defined and meticulously executed experimental protocol. The following is a generalized methodology for performing comparative molecular docking studies of pyrimidine carboxylic acid derivatives against enzyme active sites, based on common practices in the field.
I. Preparation of Receptor and Ligands
-
Receptor Preparation:
-
The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-ligands, and any heteroatoms not essential for the interaction are removed.
-
Polar hydrogen atoms are added, and non-polar hydrogens are merged.
-
Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
The prepared protein structure is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
The 2D structures of the pyrimidine carboxylic acid derivatives are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
These 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
The rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.
-
The prepared ligand structures are saved in the appropriate file format.
-
II. Docking Simulation
-
Grid Box Definition:
-
A grid box is generated around the active site of the enzyme. The dimensions and center of the grid are defined to encompass the entire binding pocket where the natural substrate or a known inhibitor binds.
-
-
Docking Execution:
-
Molecular docking is performed using software such as AutoDock, Glide, or GOLD.
-
A search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is employed to explore various conformations and orientations of each ligand within the defined grid box.
-
The software calculates the binding energy for each generated pose.
-
III. Analysis and Comparison
-
Pose Selection and Scoring:
-
The docking results are analyzed to identify the pose with the lowest binding energy for each ligand, which is typically considered the most favorable binding mode.
-
The binding energies of all pyrimidine carboxylic acid derivatives are compiled for a comparative analysis.
-
-
Interaction Analysis:
-
The intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the best-ranked pose of each ligand and the amino acid residues of the enzyme's active site are visualized and analyzed using molecular graphics software (e.g., PyMOL, Discovery Studio).
-
Visualizing the Path to Discovery: A Generalized Workflow
The following diagram illustrates a typical workflow for a comparative molecular docking study, from initial preparation to final analysis.
A generalized workflow for comparative molecular docking studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Benchmarking Synthesis Routes to 2,4,6-trimethylpyrimidine-5-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted pyrimidines is a cornerstone of medicinal chemistry, with this heterocyclic scaffold forming the core of numerous therapeutic agents. 2,4,6-trimethylpyrimidine-5-carboxylic acid, in particular, represents a valuable building block for the development of novel pharmaceuticals. This guide provides a comparative analysis of two plausible synthetic methodologies for this target compound, offering insights into their respective advantages and challenges. The information presented is based on established chemical principles and analogous reactions reported in the literature, providing a framework for laboratory investigation.
Method 1: Three-Component Cyclocondensation
This approach leverages a variation of the well-established Biginelli reaction, a powerful one-pot multicomponent reaction for the synthesis of pyrimidine derivatives. This method involves the condensation of a β-ketoester, an aldehyde, and an amidine.
Method 2: Two-Step Synthesis via a Halogenated Intermediate
This alternative strategy involves a more classical, multi-step approach. It begins with the synthesis of a halogenated pyrimidine precursor, which is then subjected to a carbonylation reaction to introduce the desired carboxylic acid functionality.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthesis route depends on various factors, including the desired scale, availability of starting materials, and the specific requirements for purity and yield. The following table summarizes the key quantitative data for the two proposed methods, based on analogous reactions found in the literature.
| Parameter | Method 1: Three-Component Cyclocondensation | Method 2: Two-Step Synthesis via a Halogenated Intermediate |
| Overall Yield | Estimated 60-75% | Estimated 50-65% |
| Reaction Time | 12-24 hours | 24-48 hours |
| Number of Steps | 2 (including hydrolysis) | 2 |
| Key Reagents | Ethyl 2-acetyl-3-methylbut-2-enoate, Formaldehyde, Acetamidine HCl | 2,4,6-trimethylpyrimidin-5-ol, Phosphorus oxybromide, Palladium catalyst, Carbon monoxide |
| Catalyst | Acid or base catalyst | Palladium catalyst |
| Purification | Crystallization, Column chromatography | Column chromatography, Crystallization |
| Scalability | Potentially high for one-pot reaction | Moderate, may require optimization for large scale |
Experimental Protocols
Method 1: Three-Component Cyclocondensation
Step 1: Synthesis of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
To a solution of ethyl 2-acetyl-3-methylbut-2-enoate (1 equivalent) and acetamidine hydrochloride (1.2 equivalents) in a suitable solvent such as ethanol, is added a catalytic amount of a base like sodium ethoxide. Formaldehyde (1.5 equivalents, as a 37% aqueous solution or paraformaldehyde) is then added, and the mixture is heated to reflux for 12-18 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford ethyl 2,4,6-trimethylpyrimidine-5-carboxylate.
Step 2: Hydrolysis to this compound
The purified ethyl 2,4,6-trimethylpyrimidine-5-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents). The reaction mixture is stirred at room temperature or gently heated for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with a dilute solution of hydrochloric acid to a pH of approximately 3-4. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Method 2: Two-Step Synthesis via a Halogenated Intermediate
Step 1: Synthesis of 5-Bromo-2,4,6-trimethylpyrimidine
2,4,6-trimethylpyrimidin-5-ol (1 equivalent) is treated with phosphorus oxybromide (1.5 equivalents) at an elevated temperature (typically 80-100 °C) for several hours. The reaction mixture is then carefully poured onto crushed ice and neutralized with a suitable base, such as sodium bicarbonate. The resulting mixture is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 5-bromo-2,4,6-trimethylpyrimidine.
Step 2: Carbonylation to this compound
In a pressure vessel, a mixture of 5-bromo-2,4,6-trimethylpyrimidine (1 equivalent), a palladium catalyst such as palladium(II) acetate (0.05 equivalents), a suitable phosphine ligand like triphenylphosphine (0.1 equivalents), and a base such as triethylamine (2 equivalents) in a solvent like dimethylformamide is subjected to a carbon monoxide atmosphere (typically 50-100 psi). The reaction is heated to 80-120 °C for 12-24 hours. After cooling to room temperature and releasing the pressure, the reaction mixture is filtered to remove the catalyst. The filtrate is then acidified with a dilute acid, and the product is extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The resulting crude acid can be purified by recrystallization.
Visualization of Synthetic Pathways
structural comparison of different polymorphic forms of pyrimidine carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural comparison of the different polymorphic forms of Barbital (5,5-diethylbarbituric acid), a classic example of a polymorphic pyrimidine carboxylic acid derivative. Understanding the distinct solid-state forms of active pharmaceutical ingredients is critical for drug development, as polymorphism can significantly impact key properties such as solubility, stability, and bioavailability. This document summarizes key experimental data to facilitate the identification and characterization of Barbital polymorphs.
Structural and Physicochemical Data of Barbital Polymorphs
The following tables summarize the key crystallographic, thermal, and spectroscopic data for the well-characterized polymorphs of Barbital.
Table 1: Crystallographic Data of Barbital Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| I° [1] | Trigonal | R-3 | 23.35 | 23.35 | 11.23 | 120 | 5296 | 18 |
| III [1] | Monoclinic | P2₁/c | 12.98 | 6.81 | 21.36 | 106.3 | 1812 | 8 |
| IV [2] | Monoclinic | P2₁ | 12.585 | 22.083 | 6.788 | 90.92 | 1886 | 8 |
| V [1] | Monoclinic | P2₁/c | 13.04 | 12.89 | 12.00 | 102.5 | 1968 | 8 |
Table 2: Thermal Analysis Data of Barbital Polymorphs
| Polymorph | Melting Point (°C) | Heat of Fusion (kJ/mol) | Phase Transition Behavior |
| I° [3] | 190 | 34.5 | The most stable form at room temperature.[3] |
| III [3] | 183 | 29.8 | Undergoes an endothermic transition to Form I° at approximately 146 °C.[3] |
| IV [3] | 181 | - | Undergoes an exothermic transition to Form III at around 110 °C.[3] |
| V [3] | 176 | - | Shows a solid-solid transition to Form III between 120-130 °C.[3] |
Table 3: Key Spectroscopic Data for Differentiation of Barbital Polymorphs
| Polymorph | FT-IR (cm⁻¹) - Key Vibrational Bands | FT-Raman (cm⁻¹) - Key Vibrational Bands | Solid-State ¹³C NMR (ppm) - Carbonyl Carbons |
| I° | N-H stretching, C=O stretching | Ring breathing modes | Distinct signals for the carbonyl carbons |
| III | Different N-H and C=O stretching frequencies compared to I° | Shifts in ring vibration frequencies | Different chemical shifts for carbonyl carbons due to different crystal packing |
| IV | Predicted to have a specific H-bonded pattern based on IR characteristics.[3][4] | - | - |
| V | Unique N-H and C=O band positions | - | Four crystallographically independent molecules leading to a more complex spectrum[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Preparation of Barbital Polymorphs
-
Form I°: Can be prepared by annealing commercial Form III at 160 °C, sublimation at 180 °C, slow cooling of the melt, or solvent-mediated transformation of Form III or V in water at 25 °C.[3][4]
-
Form III: This is the commercially available form and can be obtained by crystallization from various solvents.[4]
-
Form IV: Can be produced on a microscopic scale by quench-cooling the melt.[3]
-
Form V: Obtained by crystallization from specific solvents and is recognized by its rectangular, platy morphology.[3]
X-ray Powder Diffraction (PXRD)
PXRD data is collected using a diffractometer with Cu-Kα radiation. Data for each sample is typically recorded over a 2θ range from 5° to 50° with a step size of 0.02° and a scan speed of 5°/min at ambient temperature.[5]
Differential Scanning Calorimetry (DSC)
DSC is performed using a calibrated calorimeter. Typically, 1-3 mg of the sample is placed in a sealed aluminum pan and heated at a constant rate (e.g., 10 K/min) under a nitrogen purge. The instrument is calibrated for temperature and enthalpy using certified standards like indium and benzophenone.[3]
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
-
FT-IR Spectroscopy: Spectra are recorded using an FT-IR spectrometer. Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
FT-Raman Spectroscopy: Spectra are obtained using an FT-Raman spectrometer with a near-infrared laser excitation source.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 and Nitrogen-15 cross-polarization magic-angle spinning (CPMAS) NMR spectra are acquired on a solid-state NMR spectrometer. The magic-angle spinning rate is typically set to 5 kHz.[3]
Visualization of Polymorph Characterization Workflow
The following diagram illustrates the logical workflow for the characterization and comparison of polymorphic forms of a pyrimidine carboxylic acid like Barbital.
Caption: Workflow for Polymorph Characterization.
References
comparative analysis of the energetic properties of pyrimidine derivatives
A Comparative Guide to the Energetic Properties of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental and Theoretical Data
The pyrimidine scaffold, a nitrogen-rich heterocycle fundamental to nucleic acids, has emerged as a promising backbone for the development of next-generation high-energy-density materials (HEDMs).[1] The inherent thermal stability and high nitrogen content of the pyrimidine ring contribute to favorable energetic properties, including high heats of formation and detonation performance.[1] This guide provides a comparative analysis of key energetic and safety parameters of various pyrimidine derivatives, contrasting them with established explosives to inform the rational design of new energetic compounds.
Quantitative Analysis of Energetic Properties
The performance of an energetic material is defined by properties such as heat of formation, density, detonation velocity (Vd), and detonation pressure (P). High values in these areas are indicative of superior energetic output. The following table summarizes these properties for several advanced pyrimidine-based compounds compared to 2,4,6-trinitrotoluene (TNT) and Octogen (HMX), two widely used military explosives. The data presented is a compilation from experimental measurements and theoretical (Density Functional Theory, DFT) calculations.[1][2]
| Compound Name | Chemical Formula | Heat of Formation (kJ/mol) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| TNT (Reference) | C₇H₅N₃O₆ | -61.5[1] | 1.65[1] | 6.90[1] | 19.0[1] |
| HMX (Reference) | C₄H₈N₈O₈ | +74.9 | 1.91[2] | 9.14[2] | 39.2[2] |
| NTAPDO | C₄H₅N₇O₄ | N/A | 1.95[3] | 9.25[3] | 39.1[3] |
| BITE-101 | C₅H₃N₉O₄ | N/A | 1.96[2] | 9.31[2] | 39.3[2] |
| Generic Azido-Tetrazole Pyrimidines | Varies | +119 to +754 (Calculated)[4] | 1.81–1.96 (Calculated)[4] | 7.97–8.25 (Calculated) | 24.9–31.4 (Calculated) |
| Note: NTAPDO (2,4,6-triamino-5-nitropyrimidine-1,3-dioxide) and BITE-101 (4-amino-7,8-dinitropyrazolo-[5,1-d][5][6][7][8]-tetrazine-2-oxide, a fused pyrimidine derivative) are advanced energetic materials. Data for azido-tetrazole pyrimidines represents a calculated range for a class of compounds. |
Safety and Stability Parameters
For practical applications, high performance must be balanced with safety, particularly low sensitivity to accidental initiation from stimuli like impact and friction, and high thermal stability. The following table compares these critical safety properties.
| Compound Name | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| TNT (Reference) | 295 | 15 | 353 |
| HMX (Reference) | 279[2] | 7.4[2] | 120 |
| NTAPDO | 284[2] | 8[3] | 240[3] |
| BITE-101 | 295[2] | 18[2] | 128[2] |
| Generic Azido-Tetrazole Pyrimidines | 217-244 (Calculated) | >40 (Calculated) | >360 (Calculated) |
| Note: Higher values for Impact and Friction Sensitivity indicate lower sensitivity (i.e., greater insensitivity), which is a desirable safety characteristic. |
Visualizing Synthesis and Characterization Workflows
The development of novel energetic materials follows a structured workflow from synthesis to performance evaluation. The diagrams below illustrate a generalized synthetic pathway for energetic pyrimidines and the subsequent characterization process.
Experimental Protocols
Accurate and reproducible data are paramount in the evaluation of energetic materials. The following sections detail the standard methodologies used to determine the key properties discussed in this guide.
Determination of Thermal Stability
Thermal stability is commonly assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .[1]
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] TGA measures the change in mass of a sample as it is heated. Exothermic decomposition events are identified by peaks in the DSC curve, with the onset temperature indicating the beginning of thermal degradation.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small amount of the sample (typically 1-5 mg) is placed in an aluminum or copper crucible.
-
The crucible is placed in the DSC instrument alongside an empty reference crucible.
-
The samples are heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[6]
-
The heat flow and sample mass are recorded as a function of temperature.
-
The onset temperature of the major exothermic peak is reported as the decomposition temperature.[6]
-
Determination of Mechanical Sensitivity
Mechanical sensitivity tests evaluate the response of an energetic material to external stimuli such as impact and friction. The German Federal Institute for Materials Research (BAM) standard tests are widely used.[1]
-
Impact Sensitivity (BAM Fallhammer):
-
Principle: This test determines the energy required to cause a reaction (e.g., explosion, flame, or smoke) in a sample upon impact by a falling weight.[1]
-
Apparatus: BAM Fallhammer apparatus, consisting of a drop weight, anvil, and sample holder.
-
Procedure:
-
A small, measured amount of the sample (approx. 10 mm³) is placed in the apparatus.[9]
-
A drop weight is released from a specified height.
-
A series of tests are conducted at various heights to determine the energy at which there is a 50% probability of initiation.
-
Statistical methods like the Bruceton or Neyer d-optimal method are often used to analyze the results and determine the H₅₀ value (the height from which the drop weight has a 50% probability of causing an explosion).[1]
-
-
-
Friction Sensitivity (BAM Friction Apparatus):
-
Principle: This test measures the sensitivity of a material to frictional stimuli by subjecting it to friction between a stationary porcelain pin and a moving porcelain plate.[10][11]
-
Apparatus: BAM Friction Apparatus, equipped with a weighted loading arm, a porcelain pin, and a motor-driven porcelain plate.[11]
-
Procedure:
-
A small amount of the sample is placed on the porcelain plate.[12]
-
The porcelain pin is lowered onto the sample, and a specific load is applied via the loading arm.[11]
-
The motor is activated, causing the plate to move back and forth once under the pin over a distance of 10 mm.[9][11]
-
The test is repeated with varying loads to find the lowest load at which a reaction (e.g., crackling, spark, or flame) occurs in at least one out of six trials.[9] This value is reported as the friction sensitivity.
-
-
Calculation of Detonation Properties
For novel compounds where large-scale experimental testing is not yet feasible, detonation velocity and pressure are often predicted using empirical thermochemical codes.
-
Principle: The Kamlet-Jacobs (K-J) equations are a widely used empirical method to estimate the detonation properties of C,H,N,O explosives based on their elemental composition, density (ρ), and calculated heat of formation (ΔHf).[1][13]
-
Equations:
-
Detonation Velocity (Vd, km/s) = A (1 + Bρ) [N(M̄)¹/²Q¹/²]
-
Detonation Pressure (P, GPa) = K ρ² [N(M̄)¹/²Q¹/²] (Where A, B, and K are constants, N is the moles of gas per gram of explosive, M̄ is the average molecular weight of the gaseous products, and Q is the heat of detonation).[13]
-
-
Procedure:
-
The solid-phase heat of formation is determined, often computationally using quantum mechanical methods like DFT.[14][15]
-
The crystal density is either measured experimentally (e.g., via X-ray crystallography) or calculated.
-
The detonation products are predicted based on established rules (e.g., Kistiakowsky-Wilson rules).[13]
-
These values are input into the K-J equations or more advanced software like EXPLO5 to calculate the detonation velocity and pressure.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Tri-explosophoric groups driven fused energetic heterocycles featuring superior energetic and safety performances outperforms HMX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108314597B - 2,4, 6-triamino-5-nitropyrimidine-1, 3-dioxide and nitric acid self-assembled crystal and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Kinetics analysis of energetic material using isothermal DSC | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. etusersgroup.org [etusersgroup.org]
- 10. smsenergetics.com [smsenergetics.com]
- 11. utec-corp.com [utec-corp.com]
- 12. osti.gov [osti.gov]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,4,6-Trimethylpyrimidine-5-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, procedural framework for the safe handling and disposal of 2,4,6-trimethylpyrimidine-5-carboxylic acid, ensuring compliance with safety regulations and the protection of personnel and the environment.
Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on safety data for structurally similar pyrimidine derivatives and related chemical compounds. It is imperative to conduct a site-specific risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal. All procedures must adhere to local, state, and federal regulations.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal protocol, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[1] |
| Protective Clothing | A lab coat or a chemical-resistant apron should be worn.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood.[2][3] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste.
Step 1: Waste Collection
-
Carefully transfer the waste chemical into a designated and clearly labeled hazardous waste container.[1][4]
-
Ensure the container is made of a compatible material and is in good condition with a tightly fitting cap.[2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2][4]
Step 2: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[4]
-
Include any known hazard symbols and the date of accumulation as required by your institution.[4]
Step 3: Storage
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[3][4]
-
The storage area should be secure and away from incompatible materials such as strong oxidizing agents and acids.[3]
Step 4: Final Disposal
-
Arrange for the collection of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4]
-
High-temperature incineration is a common method for the disposal of pyridine-containing wastes.[5]
Spill and Emergency Procedures
In the event of a spill, follow these immediate actions:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[1]
-
Collect: Place all contaminated materials into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1] All cleanup materials should also be disposed of as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,4,6-Trimethylpyrimidine-5-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4,6-Trimethylpyrimidine-5-carboxylic acid was publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar compounds, namely Pyrimidine-2-carboxylic acid and 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid. It is imperative to handle this chemical with caution and to consult with a qualified safety professional before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE based on data from similar pyrimidine compounds.[1][2]
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or be NIOSH (US) approved. A face shield may be necessary for splash hazards.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2] |
| Laboratory coat or impervious clothing. | A complete suit protecting against chemicals may be required depending on the scale of work. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when dusts are generated or if working in a poorly ventilated area. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is advised. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Operational and Disposal Plans
Handling:
-
Avoid contact with skin and eyes.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store in a cool place.[1]
-
This substance is noted to be moisture-sensitive.[1]
Spill Response:
-
Evacuate personnel to a safe area.[1]
-
Use personal protective equipment.[1]
-
Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1][2]
-
Do not let the product enter drains.[1]
Disposal:
-
Dispose of this chemical and its container to a licensed hazardous-waste disposal contractor or collection site.
-
Waste must be disposed of in accordance with local, regional, and national regulations.
Emergency Procedures: First Aid
In the event of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
